molecular formula C13H22O4 B12434928 6,9,10-Trihydroxy-7-megastigmen-3-one

6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No.: B12434928
M. Wt: 242.31 g/mol
InChI Key: NPIIJTPCHBVBJO-UHFFFAOYSA-N
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Description

6,9,10-Trihydroxy-7-megastigmen-3-one is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3

InChI Key

NPIIJTPCHBVBJO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Megastigmane: A Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product. This class of compounds, characterized by a 13-carbon skeleton, is known for a wide range of biological activities and has garnered interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its discovery, chemical properties, and the current understanding of its biological significance.

Discovery and Natural Occurrence

Initial investigations have identified this compound as a constituent of Trigonostemon chinensis Merr., a plant belonging to the Euphorbiaceae family. It has been specifically reported to be isolated from the roots of this plant. Phytochemical studies of Trigonostemon chinensis have revealed a rich diversity of secondary metabolites, including diterpenoids and alkaloids, suggesting a complex biosynthetic machinery within the plant that gives rise to these varied chemical structures.

While the natural source has been identified, a detailed primary publication outlining the initial discovery and isolation of this compound could not be retrieved from the available scientific literature. Consequently, specific details of the pioneering research, including the researchers involved and the exact date and location of the discovery, remain to be fully elucidated.

Chemical Properties

The fundamental chemical properties of this compound have been established through various databases. A summary of these properties is presented in the table below for clear reference.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₄-
Molecular Weight 242.31 g/mol -
CAS Number 476682-97-0-
Class Sesquiterpenoid-

Experimental Protocols

A comprehensive search of scientific literature did not yield a specific, detailed experimental protocol for the isolation and purification of this compound. However, based on general methodologies for the isolation of sesquiterpenoids from plant material, a plausible workflow can be conceptualized. This generalized protocol is intended to serve as a foundational guide for researchers aiming to isolate this or similar compounds.

General Isolation Workflow for Megastigmane Sesquiterpenoids

plant_material Dried and Powdered Plant Material (Roots) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) plant_material->extraction partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297), Hexane) extraction->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partition->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation purification Further Purification (e.g., HPLC, Prep-TLC) fractionation->purification characterization Structural Elucidation (NMR, MS, etc.) purification->characterization pure_compound Pure 6,9,10-Trihydroxy- 7-megastigmen-3-one characterization->pure_compound

Caption: Generalized workflow for the isolation of megastigmane sesquiterpenoids.

Detailed Steps of the Generalized Protocol:

  • Plant Material Preparation: The root material of Trigonostemon chinensis is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically at room temperature or with gentle heating over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Solvent-Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. For a moderately polar compound like a hydroxylated sesquiterpenoid, partitioning between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. The target compound is expected to be in the more polar fraction.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Further Purification: Fractions containing the target compound are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or preparative TLC, to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the signaling pathways associated with this compound. The broader class of megastigmane sesquiterpenoids has been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. Future research is necessary to explore the potential therapeutic applications of this specific compound.

The logical relationship for future investigation into the biological activity of this compound is outlined below.

compound 6,9,10-Trihydroxy- 7-megastigmen-3-one in_vitro In Vitro Bioassays (e.g., Cell Viability, Enzyme Inhibition) compound->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo target_id Target Identification (e.g., Proteomics, Genetics) in_vitro->target_id moa Mechanism of Action in_vivo->moa pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis pathway_analysis->moa

Caption: Logical workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

This compound represents an intriguing natural product from Trigonostemon chinensis. While its basic chemical identity is known, a significant gap exists in the scientific literature regarding its discovery, detailed isolation procedures, and biological functions. The information presented in this guide is based on the currently accessible data and provides a framework for researchers interested in this compound.

Future research should prioritize the following:

  • Locating or re-isolating the compound to perform comprehensive spectroscopic analysis and confirm its structure.

  • Publishing a detailed isolation protocol to enable other researchers to obtain this compound for further studies.

  • Screening for a wide range of biological activities to uncover its therapeutic potential.

  • Investigating its mechanism of action at the molecular level if any significant bioactivity is identified.

The elucidation of the biological role of this compound could provide valuable insights for the development of new therapeutic agents.

In-depth Technical Guide: 6,9,10-Trihydroxy-7-megastigmen-3-one from Trigonostemon chinensis Merr.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trigonostemon chinensis Merr. is a plant belonging to the Euphorbiaceae family, which is known for producing a rich diversity of secondary metabolites.[1][2] Phytochemical investigations of the Trigonostemon genus have revealed numerous structurally complex and biologically active compounds, including diterpenoids, alkaloids, sesquiterpenoids, and flavonoids.[1][3][4] These compounds have shown a range of pharmacological properties, such as anti-inflammatory, antiviral, and cytotoxic activities.[1]

Among the diverse chemical constituents is the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one . Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids. They are known for their structural diversity and various biological activities. This guide aims to consolidate the known information about this specific megastigmane and provide a framework for its scientific exploration.

Physicochemical and Spectroscopic Data

The definitive structural and physicochemical properties of this compound are best presented in a structured format. While the primary literature is unavailable, the following tables represent the type of quantitative data required for a complete technical profile.

Physicochemical Properties

This table summarizes the basic chemical identifiers and properties for the compound.

PropertyValueSource
Chemical Name (4S,5R)-4-((E)-3,4-Dihydroxybut-1-en-1-yl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-onePubChem[5]
CAS Number 476682-97-0Guidechem[6]
Molecular Formula C₁₃H₂₂O₄PubChem[5]
Molecular Weight 242.31 g/mol PubChem[5]
Appearance OilGuidechem[6]
Stereochemistry (4S,5R)PubChem[5]
Spectroscopic Data (Hypothetical Data for Illustrative Purposes)

Spectroscopic data is crucial for the structural elucidation of a natural product. The following tables are placeholders for the kind of data that would be found in the original isolation paper.

Table 2.2.1: ¹H-NMR Spectroscopic Data (e.g., 500 MHz, CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
2a 2.35 d 14.5
2b 2.20 d 14.5
4 - - -
5 3.80 q 6.5
6a 2.10 dd 13.0, 4.5
6b 1.95 dd 13.0, 8.0
7 5.85 d 15.5
8 5.95 dd 15.5, 6.0
9 4.30 m
10a 3.65 dd 11.0, 5.0
10b 3.55 dd 11.0, 6.5
11 1.05 s
12 1.10 s

| 13 | 1.25 | d | 6.5 |

Table 2.2.2: ¹³C-NMR Spectroscopic Data (e.g., 125 MHz, CDCl₃)

Position δC (ppm)
1 35.0
2 50.0
3 210.0
4 78.0
5 45.0
6 48.0
7 130.0
8 135.0
9 72.0
10 65.0
11 25.0
12 28.0

| 13 | 22.0 |

Biological Activity

While some chemical vendor databases make generic claims of antioxidant, anti-inflammatory, and anti-cancer properties for this compound, these are not substantiated by accessible scientific studies.[7] Research on other megastigmane derivatives has shown activities such as tumor-specific cytotoxicity. Should this compound be tested, the following table provides a template for presenting such data.

Table 3.1: In Vitro Cytotoxicity Data (Hypothetical)

Cell Line Cancer Type Assay IC₅₀ (µM)
A549 Lung Carcinoma MTT 45.2
MCF-7 Breast Adenocarcinoma SRB 62.8
HeLa Cervical Cancer MTT 88.1

| HEK293 | Normal Kidney | MTT | >100 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections describe standard methodologies that would be employed for the isolation and biological evaluation of this compound.

Extraction and Isolation

The general workflow for isolating a natural product like this compound from Trigonostemon chinensis would follow a multi-step chromatographic process.

Diagram 4.1: General Workflow for Isolation and Purification

G Diagram 4.1: Isolation Workflow plant Dried and Powdered Plant Material (Trigonostemon chinensis roots) extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297) vs. Water) extraction->partition column1 Silica (B1680970) Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) partition->column1 Crude EtOAc Extract column2 Sephadex LH-20 Chromatography (e.g., CH₂Cl₂/MeOH 1:1) column1->column2 Bioactive Fractions hplc Preparative HPLC (e.g., C18 column, MeCN/H₂O gradient) column2->hplc compound Pure this compound hplc->compound

Caption: A typical multi-step chromatographic procedure for natural product isolation.

Protocol Details:

  • Extraction: Air-dried and powdered roots of T. chinensis (e.g., 5 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature (3 x 20 L, 72h each). The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction is concentrated.

  • Initial Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate) to yield several primary fractions (F1-F10).

  • Fraction Purification: Fractions showing the presence of compounds with relevant TLC profiles are further purified. This typically involves size-exclusion chromatography on a Sephadex LH-20 column.

  • Final Purification: Final purification to yield the pure compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a suitable solvent system (e.g., a water/acetonitrile gradient).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Diagram 4.2: MTT Assay Experimental Workflow

G Diagram 4.2: MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate (e.g., 5x10³ cells/well) incubation1 Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation1 treatment Treat cells with compound (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize measure Measure Absorbance (570 nm) solubilize->measure

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and allowed to adhere for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Cells are incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Potential Signaling Pathways

Megastigmane derivatives have been implicated in various cellular processes, including the modulation of inflammatory and apoptotic pathways. Should this compound demonstrate anti-cancer activity, a potential mechanism could involve the induction of apoptosis.

Diagram 5.1: Hypothetical Apoptotic Signaling Pathway

G Diagram 5.1: Potential Apoptosis Induction compound 6,9,10-Trihydroxy- 7-megastigmen-3-one stress Cellular Stress (e.g., ROS generation) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoc Cytochrome c Release mito->cytoc apaf Apaf-1 cytoc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 forms apoptosome with cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially modulated by the compound.

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis. Cellular stress induced by the compound could lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in programmed cell death. Verification would require further experiments such as Western blotting for caspase activation and flow cytometry for apoptosis detection.

Conclusion

This compound is a structurally defined sesquiterpenoid isolated from Trigonostemon chinensis. While its presence in this plant is noted, a significant gap exists in the publicly accessible scientific literature regarding its detailed biological activities and mechanisms of action. The protocols and data structures presented in this guide provide a standard framework for the comprehensive evaluation of this and other novel natural products. Further research is essential to isolate this compound in sufficient quantities and perform the necessary spectroscopic and biological analyses to unlock its potential for therapeutic applications.

References

The intricate biosynthetic pathways of megastigmane sesquiterpenoids are a subject of considerable interest for researchers in natural product chemistry, plant biology, and drug discovery. These C13-norisoprenoids, derived from the oxidative cleavage of carotenoids, exhibit a wide array of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymes, and experimental methodologies used to study these fascinating molecules.

Author: BenchChem Technical Support Team. Date: December 2025

Core Biosynthetic Pathway of Megastigmane Sesquiterpenoids

The biosynthesis of megastigmane sesquiterpenoids originates from the degradation of C40 carotenoids. This process is primarily initiated by the enzymatic action of a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid backbone, leading to the formation of a diverse range of apocarotenoids, including the C13 megastigmane skeleton.[1][2][3]

The general pathway can be summarized as follows:

Carotenoid Precursors → Apocarotenoid Intermediates → Megastigmane Sesquiterpenoids

Key carotenoid precursors for megastigmanes include β-carotene, neoxanthin, and lutein.[1] The initial cleavage by CCDs, particularly members of the CCD1 and CCD4 subfamilies, generates foundational C13 intermediates like β-ionone.[4] These intermediates then undergo a series of subsequent enzymatic modifications, including oxidation, reduction, hydroxylation, and glycosylation, to produce the vast structural diversity observed in the megastigmane family.[5]

Below is a diagram illustrating the general biosynthetic pathway leading to megastigmane sesquiterpenoids.

Megastigmane Biosynthesis cluster_0 Carotenoid Precursors cluster_1 Apocarotenoid Intermediates cluster_2 Megastigmane Sesquiterpenoids beta-Carotene beta-Carotene beta-Ionone beta-Ionone beta-Carotene->beta-Ionone CCD1/CCD4 Neoxanthin Neoxanthin Grasshopper Ketone Grasshopper Ketone Neoxanthin->Grasshopper Ketone CCD1 Lutein Lutein Vomifoliol Vomifoliol beta-Ionone->Vomifoliol Further Modifications beta-Damascenone beta-Damascenone Grasshopper Ketone->beta-Damascenone Further Modifications Megastigmane Glycosides Megastigmane Glycosides Vomifoliol->Megastigmane Glycosides Glycosylation

General biosynthetic pathway of megastigmane sesquiterpenoids.
Biosynthesis of β-Damascenone from Neoxanthin

A well-studied example is the formation of the fragrant compound β-damascenone from the carotenoid neoxanthin.[1][2] This pathway involves an initial cleavage by a CCD enzyme to yield an unstable allene (B1206475) intermediate which rearranges to form "grasshopper ketone". Subsequent enzymatic and non-enzymatic reactions, including reductions and acid-catalyzed rearrangements, convert grasshopper ketone into β-damascenone.[1][6]

The following diagram details the key steps in the biosynthesis of β-damascenone.

beta-Damascenone Pathway Neoxanthin Neoxanthin Cleavage Carotenoid Cleavage (CCD1) Neoxanthin->Cleavage Grasshopper Ketone Grasshopper Ketone Cleavage->Grasshopper Ketone Reduction Enzymatic Reduction Grasshopper Ketone->Reduction Allenic Triol Allenic Triol Reduction->Allenic Triol Rearrangement Acid-catalyzed Rearrangement Allenic Triol->Rearrangement beta-Damascenone beta-Damascenone Rearrangement->beta-Damascenone

Biosynthetic pathway of β-damascenone from neoxanthin.

Quantitative Data on Megastigmane Biosynthesis

The efficiency of megastigmane biosynthesis is dependent on various factors, including the expression levels of CCD enzymes, the availability of carotenoid substrates, and the activity of downstream modifying enzymes. The following tables summarize available quantitative data on enzyme kinetics and product yields.

EnzymeSubstrateKm (mM)Vmax (U/mg)Source
Morus notabilis CCD1β-apo-8'-carotenal0.8372.5[7]
Carotenoid PrecursorMegastigmane ProductYield (%)ConditionsSource
Neoxanthinβ-Damascenone4-8Acid hydrolysis of precursors[8]
β-Caroteneβ-IononeNot specifiedCleavage by CmCCD4a and MdCCD4[4]
8'-apo-β-caroten-8'-alβ-IononeNot specifiedCleavage by AtCCD4 and RdCCD4[4]

Experimental Protocols

A comprehensive understanding of megastigmane biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Preparative Extraction and Isolation of Megastigmane Glycosides

This protocol is adapted from the isolation of megastigmane glycosides from the leaves of Alangium premnifolium.[1]

Protocol:

  • Extraction:

    • Air-dry and powder the plant leaves.

    • Extract the powdered material (e.g., 1 kg) with methanol (B129727) (MeOH) at room temperature three times (3 x 5 L, 48 hours each).

    • Combine the MeOH extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (H₂O) and partition successively with n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

    • Concentrate the n-BuOH soluble fraction, which is typically enriched with glycosides.

  • Column Chromatography:

    • Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of H₂O and MeOH.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing compounds of interest.

  • Further Purification:

    • Subject the enriched fractions to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

    • Use a suitable solvent system for elution (e.g., CHCl₃-MeOH-H₂O gradients).

  • Preparative HPLC:

    • Perform final purification of individual glycosides using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a gradient of acetonitrile (B52724) (ACN) in H₂O as the mobile phase.

    • Collect pure compounds and verify their purity by analytical HPLC.

Heterologous Expression and In Vitro Activity Assay of Carotenoid Cleavage Dioxygenases (CCDs)

This protocol describes the expression of a CCD enzyme in E. coli and the subsequent in vitro assay to determine its activity.

Protocol:

  • Gene Cloning and Expression Vector Construction:

    • Amplify the full-length coding sequence of the target CCD gene by PCR from cDNA.

    • Clone the PCR product into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression and Purification:

    • Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and continue cultivation at a lower temperature (e.g., 16-28°C) overnight.

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

    • Elute the protein and perform buffer exchange into a suitable storage buffer.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5), the purified CCD enzyme, and the carotenoid substrate (e.g., β-carotene or neoxanthin) solubilized with a detergent (e.g., Triton X-100).

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform and methanol).

  • Product Analysis:

    • Extract the cleavage products with the organic solvent.

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

    • Identify and quantify the products by comparison with authentic standards.

The following diagram illustrates the workflow for the heterologous expression and activity assay of a CCD enzyme.

CCD_Assay_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_assay In Vitro Assay cluster_analysis Analysis PCR Amplification PCR Amplification Vector Ligation Vector Ligation PCR Amplification->Vector Ligation E. coli Transformation E. coli Transformation Vector Ligation->E. coli Transformation Cell Culture Cell Culture E. coli Transformation->Cell Culture Induction (IPTG) Induction (IPTG) Cell Culture->Induction (IPTG) Cell Lysis Cell Lysis Induction (IPTG)->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified Enzyme Purified Enzyme Affinity Chromatography->Purified Enzyme Reaction Setup Reaction Setup Purified Enzyme->Reaction Setup Incubation Incubation Reaction Setup->Incubation Product Extraction Product Extraction Incubation->Product Extraction GC-MS or HPLC GC-MS or HPLC Product Extraction->GC-MS or HPLC Data Analysis Data Analysis GC-MS or HPLC->Data Analysis NMR_Structure_Elucidation 1H_NMR 1H NMR (Proton Signals) COSY COSY (1H-1H Correlations) 1H_NMR->COSY HSQC HSQC (1H-13C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (1H-13C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure COSY->Structure Connects adjacent protons HSQC->Structure Assigns carbons to protons HMBC->Structure Connects fragments and determines linkages

References

The Elusive Structure: A Technical Overview of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product. This class of compounds, characterized by a 13-carbon skeleton, is known for its structural diversity and wide range of biological activities. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the available chemical and structural information for this compound.

Chemical Identity and Properties

Tabulated below are the fundamental chemical properties of this compound, providing a quantitative summary for reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₄-
Molecular Weight 242.31 g/mol -
CAS Number 476682-97-0-
Class Sesquiterpenoid-
Natural Source Trigonostemon chinensis Merr.[1][2]

Structure Elucidation Pathway: A Methodological Workflow

The definitive structural elucidation of a novel natural product like this compound follows a standardized yet intricate experimental workflow. This process is designed to meticulously piece together the molecular puzzle, from initial isolation to the final three-dimensional arrangement of atoms. The logical progression of this workflow is depicted in the following diagram.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination Extraction Plant Material (Trigonostemon chinensis) Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolated Compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) (Molecular Formula) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR IR_UV IR & UV Spectroscopy (Functional Groups) Pure_Compound->IR_UV Fragment_Analysis Fragment Analysis MS->Fragment_Analysis Connectivity 2D Structure (Connectivity) MS->Connectivity NMR->Connectivity NMR->Connectivity NMR->Connectivity IR_UV->Connectivity Stereochemistry 3D Structure (Stereochemistry) Connectivity->Stereochemistry

Figure 1. A generalized workflow for the structure elucidation of a natural product.

Experimental Protocols: A Guide to the Core Techniques

Detailed experimental methodologies are paramount for the verification and replication of scientific findings. The following sections outline the standard protocols for the key analytical techniques employed in the structural elucidation of natural products.

Isolation and Purification
  • Extraction: The initial step involves the extraction of chemical constituents from the source organism, Trigonostemon chinensis. Dried and powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds.

    • Column Chromatography: Often the first step in purification, using silica (B1680970) gel or other stationary phases to separate the mixture based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound to obtain a high degree of purity.

Spectroscopic Analysis
  • Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about any chromophores (light-absorbing groups) present in the molecule, which can indicate the presence of conjugated systems.

Data Presentation

At present, detailed, experimentally-derived spectroscopic data for this compound is not publicly available in the cited literature. The successful isolation and characterization of this compound would yield quantitative data for each of the spectroscopic methods described above. For illustrative purposes, the expected format for the presentation of NMR data is provided below.

Table 1: Hypothetical ¹H NMR Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
............
............

Table 2: Hypothetical ¹³C NMR Data for this compound

PositionδC (ppm)
......
......

Concluding Remarks

While the existence of this compound as a natural product isolated from Trigonostemon chinensis is noted in chemical databases, a comprehensive scientific report detailing its isolation, purification, and complete spectroscopic characterization is not readily accessible. The methodologies and data presentation formats outlined in this guide provide a framework for the anticipated experimental elucidation of this molecule. Further research is required to isolate and fully characterize this compound, which will be essential for any future investigation into its potential biological activities and applications in drug discovery and development.

References

spectroscopic data for "6,9,10-Trihydroxy-7-megastigmen-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

This document addresses the request for an in-depth technical guide on 6,9,10-Trihydroxy-7-megastigmen-3-one, focusing on its spectroscopic data and associated experimental protocols. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom. They and their glycosidic derivatives have garnered interest for a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data and specific isolation protocols for this compound (CAS 476682-97-0) are not publicly available at this time. While the compound is indexed in several chemical repositories, the nuclear magnetic resonance (NMR) data provided is computationally predicted rather than experimentally determined.

This guide, therefore, summarizes the available chemical information for this compound and provides a general overview of experimental methodologies for the isolation and characterization of related megastigmane derivatives from plant sources.

2. Compound Identification and Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 476682-97-0[1][2]
Molecular Formula C₁₃H₂₂O₄[1][2]
Molecular Weight 242.315 g/mol [1]
Physical Form Oil (Predicted)[1]

3. Spectroscopic Data

As of the date of this report, experimentally determined spectroscopic data for this compound has not been published in the accessible scientific literature. Chemical databases contain predicted ¹H and ¹³C NMR spectra, which are useful for theoretical studies but do not meet the requirements for a technical guide for research and drug development professionals.

4. General Experimental Protocols for Megastigmane Isolation and Characterization

While a specific protocol for this compound is unavailable, the following outlines a general workflow for the isolation and characterization of megastigmane derivatives from plant material, based on established phytochemical methodologies.[3][4][5]

4.1. Extraction

A common procedure for extracting megastigmanes from plant tissues, such as leaves, involves the following steps:

  • Drying and Pulverization: The plant material is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), often with water (e.g., 80% aqueous MeOH), at room temperature with agitation or under reflux.[5] This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

4.2. Fractionation

The crude extract is a complex mixture of various phytochemicals. To isolate the megastigmane fraction, a liquid-liquid partitioning scheme is often employed:

  • The concentrated extract is suspended in water.

  • Successive partitioning is performed with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[5] Megastigmanes, being moderately polar, are often found in the EtOAc and n-BuOH fractions.

4.3. Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques to isolate the pure compounds:

  • Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate and/or methanol.[3][4]

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size and is particularly effective for removing pigments and other impurities. Methanol is a common eluent.[3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of compounds. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.[3][4]

4.4. Structure Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: This technique provides information about any chromophores present in the structure.

5. Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, related megastigmane derivatives have been reported to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[3][4]

The compound this compound is a structurally defined chemical entity with a registered CAS number. However, a comprehensive technical guide with experimentally validated spectroscopic data and detailed protocols cannot be provided at this time due to the absence of such information in the public scientific domain.

For researchers requiring this specific data for drug development or other scientific pursuits, it is recommended to:

  • Conduct a search in specialized chemical databases such as SciFinder or Reaxys, which may contain proprietary data or references not indexed in publicly accessible databases.

  • Consider the chemical synthesis of the compound to obtain a pure standard for full spectroscopic characterization and biological testing.

  • Perform a phytochemical investigation of plant species known to produce megastigmanes, such as Ilex warburgii, with the aim of isolating and characterizing this specific compound.

Below is a generalized workflow diagram for the isolation of megastigmane derivatives.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 80% MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions Enriched Fractions (e.g., EtOAc, n-BuOH) fractionation->fractions silica_gel Silica Gel Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc RP-HPLC Purification sephadex->hplc pure_compound Pure Megastigmane Derivative hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Generalized workflow for the isolation of megastigmane derivatives.

References

physical and chemical properties of "6,9,10-Trihydroxy-7-megastigmen-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

6,9,10-Trihydroxy-7-megastigmen-3-one is an oily substance with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.315 g/mol .[4] A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₂O₄[4]
Molecular Weight 242.315 g/mol [4]
Physical Form Oil[4]
CAS Number 476682-97-0[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 3[4]
Topological Polar Surface Area 77.8 Ų[4]
Complexity 321[4]

Note: Many of the values in this table are computationally predicted and await experimental verification.

Spectral Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound from Trigonostemon chinensis are not described in the currently available literature. General methods for the isolation of sesquiterpenoids from plant materials typically involve the following steps, which can be visualized in the workflow diagram below.

experimental_workflow General Workflow for Sesquiterpenoid Isolation plant_material Plant Material (e.g., roots of Trigonostemon chinensis) extraction Extraction with Organic Solvents (e.g., methanol, ethanol, ethyl acetate) plant_material->extraction concentration Concentration of Crude Extract extraction->concentration fractionation Fractionation (e.g., Liquid-Liquid Partitioning) concentration->fractionation chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractionation->chromatography isolation Isolation of Pure Compound chromatography->isolation characterization Structural Characterization (NMR, MS, etc.) isolation->characterization

Caption: A generalized workflow for the isolation of sesquiterpenoids from plant sources.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported. However, studies on the broader class of megastigmane sesquiterpenoids have revealed a range of biological effects, including anti-inflammatory and cytotoxic activities. For instance, some megastigmane sesquiterpenoids have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This suggests a potential role in modulating inflammatory pathways.

Given the lack of specific data for this compound, a hypothetical signaling pathway for the anti-inflammatory effects of related megastigmane sesquiterpenoids is presented below. This diagram illustrates a potential mechanism involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway of Megastigmane Sesquiterpenoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Megastigmane Megastigmane Sesquiterpenoid Megastigmane->IKK Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) DNA->Pro_inflammatory_genes Transcription

Caption: A potential anti-inflammatory mechanism of megastigmane sesquiterpenoids via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential for biological activity, given the known effects of related megastigmane sesquiterpenoids. However, a significant gap exists in the experimental data for this specific compound. Future research should prioritize the targeted isolation of this molecule from Trigonostemon chinensis to enable comprehensive spectroscopic characterization and evaluation of its biological properties. Such studies are crucial to unlock the full therapeutic potential of this and other related natural products.

References

An In-depth Technical Guide on 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS Number: 476682-97-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one, corresponding to CAS number 476682-97-0. While this sesquiterpenoid has been identified and isolated from Trigonostemon chinensis, a plant known for producing a variety of bioactive compounds, a thorough review of publicly available scientific literature reveals a significant gap in the experimental data regarding its specific biological activities. This guide summarizes the available information on its chemical properties and the general pharmacological context of its source organism, highlighting the need for further research to elucidate its potential therapeutic value.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring compounds with a diverse range of biological activities. Its chemical structure and properties have been characterized, and it is cataloged under CAS number 476682-97-0. This compound has been isolated from Trigonostemon chinensis, a plant belonging to the Euphorbiaceae family, which is a rich source of various secondary metabolites, including diterpenoids and alkaloids with known pharmacological properties. Despite the promising origin of this compound, specific studies detailing its biological effects, mechanism of action, and potential therapeutic applications are currently not available in the public domain.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases and online chemical information repositories.

PropertyValueSource
CAS Number 476682-97-0N/A
Chemical Name This compoundN/A
Synonyms (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanoneN/A
Molecular Formula C₁₃H₂₂O₄N/A
Molecular Weight 242.31 g/mol N/A
Class SesquiterpenoidN/A
Natural Source Trigonostemon chinensis Merr.N/A

Table 1: Chemical and Physical Properties of CAS 476682-97-0

Biological Activity and Pharmacological Context

While specific experimental data on the biological activity of this compound is not present in the reviewed literature, the source plant, Trigonostemon chinensis, has been a subject of phytochemical and pharmacological research. Studies on this plant have led to the isolation of various compounds, predominantly diterpenoids, which have demonstrated a range of biological effects.

General Bioactivity of Compounds from Trigonostemon chinensis

Research on extracts and isolated compounds from Trigonostemon chinensis has revealed several promising biological activities, including:

  • Anti-inflammatory effects: Several diterpenoids isolated from Trigonostemon chinensis have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[1]

  • Cytotoxic activity: Other compounds from this plant have exhibited cytotoxic effects against various cancer cell lines, suggesting potential for anti-cancer drug discovery.

It is important to note that these activities have been attributed to other chemical constituents of the plant and not specifically to this compound. The bioactivity of this particular sesquiterpenoid remains to be determined through dedicated experimental investigation.

Potential Areas for Future Research

Given the lack of specific data, future research on this compound should focus on:

  • In vitro screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and assessing its anti-inflammatory potential through assays measuring key inflammatory mediators.

  • Mechanism of action studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways involved.

  • In vivo studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy and safety.

Experimental Protocols and Data

A thorough search of scientific databases and literature has not yielded any specific experimental protocols or quantitative biological data for this compound. This section remains to be populated upon the publication of relevant research.

Signaling Pathways and Mechanistic Visualizations

As no signaling pathways have been elucidated for this compound, no diagrams can be generated at this time.

Conclusion

This compound (CAS 476682-97-0) is a structurally characterized sesquiterpenoid isolated from Trigonostemon chinensis. While the genus Trigonostemon is known for producing bioactive compounds, there is a clear and significant gap in the scientific literature regarding the specific pharmacological properties of this particular molecule. This technical guide serves to summarize the currently available chemical information and to highlight the untapped potential for future research into the biological activities of this compound. The scientific community is encouraged to undertake the necessary studies to explore its potential as a therapeutic agent.

References

An In-depth Technical Guide on 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid belonging to the megastigmane class of natural products. While research directly focused on this specific molecule is limited, the broader class of megastigmane sesquiterpenoids has garnered scientific interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, its natural sources, and general biosynthetic pathway. Furthermore, this document summarizes the known biological activities of structurally related megastigmane sesquiterpenoids, offering insights into the potential pharmacological applications of this compound class. Detailed, generalized experimental protocols for the isolation and bioactivity screening of megastigmane sesquiterpenoids are also presented to facilitate further research in this area.

Introduction

This compound (C13H22O4) is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids. These compounds are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits and flowers. The megastigmane skeleton, characterized by a substituted cyclohexanone (B45756) ring and a butenone side chain, is a common structural motif in this class. While specific biological data for this compound is not extensively documented in publicly available literature, the study of its analogs suggests potential therapeutic value, particularly in the areas of inflammation and oncology. This guide aims to consolidate the existing information and provide a framework for future investigation.

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods, with some experimental data available for its isomers. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C13H22O4[1]
Molecular Weight 242.315 g/mol [1]
CAS Number 476682-97-0[1]
Appearance Oil (predicted)[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 77.8 Ų[1]
XLogP3-AA -0.2[1]

Natural Occurrence and Biosynthesis

Natural Sources

This compound has been identified as a constituent of Trigonostemon chinensis Merr., a plant belonging to the Euphorbiaceae family.[2][3][4][5][6] Plants of the Trigonostemon genus are known to produce a variety of terpenoids and alkaloids with demonstrated biological activities, including cytotoxic, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] A closely related isomer, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, has been isolated from mulberry leaves and the droppings of the silkworm (Bombyx mori L.).[7]

Biosynthesis

Megastigmane sesquiterpenoids are generally understood to be synthesized in plants through the oxidative cleavage of carotenoids, particularly β-carotene. This process is catalyzed by carotenoid cleavage dioxygenases (CCDs). The resulting C13 apocarotenoids can then undergo a series of enzymatic modifications, including hydroxylations, reductions, and glycosylations, to generate the diverse array of megastigmane structures found in nature.

Biosynthesis of Megastigmane Sesquiterpenoids General Biosynthetic Pathway of Megastigmane Sesquiterpenoids β-Carotene β-Carotene Apocarotenoids Apocarotenoids β-Carotene->Apocarotenoids Carotenoid Cleavage Dioxygenases (CCDs) Megastigmane Skeleton Megastigmane Skeleton Apocarotenoids->Megastigmane Skeleton Cyclization & Initial Modifications This compound This compound Megastigmane Skeleton->this compound Hydroxylation, Oxidation, etc.

A simplified diagram of the biosynthetic origin of megastigmane sesquiterpenoids.

Biological Activities of Related Megastigmane Sesquiterpenoids

While specific bioactivity data for this compound is scarce, numerous studies have reported the biological effects of other megastigmane sesquiterpenoids. These findings provide a basis for hypothesizing the potential activities of the title compound.

Anti-inflammatory Activity

Several megastigmane sesquiterpenoids have demonstrated significant anti-inflammatory properties. For instance, compounds isolated from Viola kunawurensis and Saussurea medusa have been shown to inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[8][9][10][11] The inhibition of these pro-inflammatory mediators is a key mechanism in the management of inflammation. Furthermore, certain megastigmane sesquiterpenoids from Trichosanthes kirilowii have been found to modulate cytokine levels by reducing IL-6 and MCP-1 while increasing the anti-inflammatory cytokine IL-10 in LPS-stimulated ANA-1 cells.[12]

Anti-inflammatory Signaling Pathway Potential Anti-inflammatory Mechanism of Megastigmane Sesquiterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Megastigmanes Megastigmane Sesquiterpenoids Megastigmanes->NFkB Inhibition?

A hypothesized anti-inflammatory signaling pathway modulated by megastigmane sesquiterpenoids.
Cytotoxic Activity

The cytotoxic potential of sesquiterpenoids against various cancer cell lines is well-documented.[13][14][15] Atractylon, a sesquiterpenoid from Atractylodes ovata, has been shown to induce apoptosis in human leukemia HL-60 cells.[13] Similarly, sesquiterpenoids from Petasites japonicus have demonstrated cytotoxicity against human astrocytoma U-251MG cancer cells and their cancer stem cells.[15] While direct evidence for this compound is lacking, its structural class suggests that it may also possess cytotoxic properties worthy of investigation.

Experimental Protocols

The following are generalized protocols for the isolation and preliminary bioactivity screening of megastigmane sesquiterpenoids, based on methodologies reported for similar compounds.

General Isolation and Purification Protocol

Isolation Workflow General Isolation and Purification Workflow for Megastigmane Sesquiterpenoids PlantMaterial Dried Plant Material (e.g., roots of Trigonostemon chinensis) Extraction Extraction with 80% aq. MeOH PlantMaterial->Extraction Partition Solvent Partitioning (EtOAc, n-BuOH, H2O) Extraction->Partition EtOAc EtOAc Fraction Partition->EtOAc Chromatography1 Silica (B1680970) Gel Column Chromatography EtOAc->Chromatography1 Chromatography2 ODS Column Chromatography Chromatography1->Chromatography2 PurifiedCompound Purified Megastigmane Sesquiterpenoids Chromatography2->PurifiedCompound

A typical workflow for the isolation and purification of megastigmane sesquiterpenoids.
  • Extraction: The air-dried and powdered plant material (e.g., roots of Trigonostemon chinensis) is extracted with 80% aqueous methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The EtOAc fraction, which is likely to contain the sesquiterpenoids, is concentrated.

  • Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are further purified by repeated octadecylsilyl (ODS) column chromatography using a methanol-water gradient to yield the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion and Future Directions

This compound represents a structurally interesting natural product within the broader class of megastigmane sesquiterpenoids. While direct biological data for this specific molecule is limited, the demonstrated anti-inflammatory and cytotoxic activities of its analogs suggest that it may hold therapeutic potential. Further research is warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation. Future studies should focus on elucidating its specific molecular targets and mechanisms of action, particularly in the context of inflammatory diseases and cancer. The experimental protocols outlined in this guide provide a foundation for researchers to embark on such investigations, which could ultimately lead to the development of novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmane compounds, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids, represent a structurally diverse group of natural products with a wide array of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of research on megastigmane and its derivatives, with a focus on their therapeutic potential. It summarizes their biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, presenting quantitative data in a clear, tabular format. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these compounds. Furthermore, this guide includes visualizations of a key signaling pathway and a general experimental workflow to aid in the understanding of their mechanism of action and to guide future research and development efforts.

Introduction to Megastigmane Compounds

Megastigmanes are a class of natural compounds characterized by a 13-carbon skeleton, which is formed through the enzymatic or photo-oxidative breakdown of carotenoids such as lutein (B1675518) and neoxanthin.[3] These compounds are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits, flowers, and beverages, including wine.[3] Structurally, they often feature a trimethylcyclohexane ring and a side chain with various functional groups, leading to a high degree of structural diversity.[1][2][4] This diversity extends to their glycosidic forms, which are also prevalent in nature.[1][2][4] The wide range of biological activities reported for megastigmane derivatives makes them promising candidates for drug discovery and development.[1][3]

Biological Activities and Therapeutic Potential

Megastigmane compounds and their derivatives have been shown to exhibit a broad spectrum of pharmacological effects. The most significant of these are their anti-inflammatory, neuroprotective, and anticancer activities.

Anti-inflammatory Activity

A significant number of studies have highlighted the anti-inflammatory properties of megastigmane derivatives. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] For instance, β-damascenone has been shown to inhibit the expression of pro-inflammatory cytokines and leukocyte adhesion molecules by suppressing NF-κB signaling.[5][6][7][8][9] Other megastigmane glycosides have demonstrated potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[10][11][12][13]

Neuroprotective Effects

Several megastigmane glycosides have been investigated for their potential to protect neuronal cells from damage. Studies have shown that certain derivatives can protect against hydrogen peroxide (H2O2)-induced neurotoxicity in cell models like SH-SY5Y and PC12.[14][15][16][17][18] This neuroprotective activity suggests their potential application in the treatment of neurodegenerative diseases.

Anticancer and Cytotoxic Activity

The anticancer potential of megastigmane compounds has also been explored. Certain derivatives have exhibited cytotoxic effects against various human cancer cell lines, including breast cancer, leukemia, and colon adenocarcinoma.[6][9] The proposed mechanisms for their anticancer action include the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.[6][9][19]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of selected megastigmane compounds and their derivatives.

Table 1: Anti-inflammatory Activity of Megastigmane Compounds

Compound/DerivativeAssay SystemTargetIC50 (µM)Reference
Streilicifoloside ELPS-induced RAW264.7 cellsNO Production26.33[10]
Platanionoside DLPS-induced RAW264.7 cellsNO Production21.84[10]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside (Compound 1)LPS-induced RAW264.7 cellsNO Production42.3-61.7[11]
Compound 3 (from N. tabacum)LPS-induced RAW264.7 cellsNO Production42.3-61.7[11]
Compound 7 (from N. tabacum)LPS-induced RAW264.7 cellsNO Production42.3-61.7[11]
Compound 8 (from N. tabacum)LPS-induced RAW264.7 cellsNO Production42.3-61.7[11]
GangeticosideLPS-stimulated RAW264.7 cellsNO Production22.3[13]
Leonuriside ALPS-stimulated RAW264.7 cellsNO Production15.6[13]
β-DamascenoneHEK 293/NF-κB-luc cellsNF-κB Transactivation21.3[9]

Table 2: Cytotoxic Activity of Megastigmane Compounds

Compound/DerivativeCell LineIC50 (µM)Reference
Lipophilic n-hexane extract (from E. pinnatum)T-47D (Breast Cancer)2.90 µg/ml[6][9]
Wilsonol A derivative (Compound 13)SMMC-7721 (Hepatocellular Carcinoma)2.5 - 12[20]
Wilsonol A derivative (Compound 13)A-549 (Lung Carcinoma)2.5 - 12[20]
Wilsonol A derivative (Compound 13)MCF-7 (Breast Cancer)2.5 - 12[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of the biological activities of megastigmane compounds.

General Protocol for Isolation and Purification of Megastigmane Glycosides
  • Extraction: The dried and powdered plant material (e.g., leaves, roots) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction process is repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.[7]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[21]

  • Column Chromatography: The bioactive fraction (e.g., n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel or other stationary phases. Elution is performed with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.[7]

  • Preparative HPLC: Further purification of the fractions obtained from column chromatography is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[22]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1D and 2D) and Mass Spectrometry (MS).[1][10][14]

Protocol for In Vitro Anti-inflammatory Assay (NO Production in RAW264.7 Cells)
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (megastigmane derivatives) for a specific duration (e.g., 1-2 hours).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a positive control (LPS only) are included.

  • Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[10][11]

Protocol for In Vitro Neuroprotection Assay (H2O2-induced SH-SY5Y Cell Model)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

  • Treatment: The cells are pre-treated with different concentrations of the megastigmane compounds for a defined period.

  • Induction of Oxidative Stress: After pre-treatment, the cells are exposed to hydrogen peroxide (H2O2) at a cytotoxic concentration to induce oxidative stress and cell death. A control group (no H2O2) and a positive control (e.g., edaravone) are included.[15][16][18]

  • Cell Viability Assay (MTT Assay): Following the H2O2 treatment, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.

  • Data Analysis: The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound compared to the H2O2-treated group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow relevant to the study of megastigmane compounds.

experimental_workflow plant_material Plant Material (e.g., Leaves, Roots) extraction Extraction (e.g., Methanol) plant_material->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation column_chromatography Column Chromatography (e.g., Silica Gel) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Megastigmane Compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioactivity_screening Bioactivity Screening pure_compound->bioactivity_screening anti_inflammatory Anti-inflammatory Assays bioactivity_screening->anti_inflammatory neuroprotective Neuroprotective Assays bioactivity_screening->neuroprotective anticancer Anticancer Assays bioactivity_screening->anticancer data_analysis Data Analysis (e.g., IC50) anti_inflammatory->data_analysis neuroprotective->data_analysis anticancer->data_analysis

Caption: General workflow for the isolation and bioactivity screening of megastigmane compounds.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p50/p65) nfkb_active NF-κB (Active) nfkb->nfkb_active Translocates nfkb_ikb NF-κB IκBα nfkb_ikb->nfkb Releases nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) nfkb_active->gene_expression Induces beta_damascenone β-Damascenone beta_damascenone->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by β-damascenone.

Conclusion and Future Directions

Megastigmane compounds and their derivatives have emerged as a significant class of natural products with considerable therapeutic potential. Their diverse biological activities, particularly in the areas of inflammation, neuroprotection, and cancer, warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the structural features of megastigmane derivatives influence their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

  • In Vivo Studies: While in vitro studies have shown promising results, further validation in animal models is necessary to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by different megastigmane compounds will be essential for their development as drugs.

  • Synthetic Approaches: The development of efficient synthetic routes to produce megastigmane derivatives will be important for generating sufficient quantities for preclinical and clinical studies and for creating novel analogues with improved properties.

References

Methodological & Application

Application Note: HPLC Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid of interest in various research fields. The protocol outlines a reversed-phase HPLC approach coupled with UV detection, providing a reliable and reproducible method for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides comprehensive experimental protocols, data presentation tables, and workflow visualizations to aid in the successful implementation of this analytical method.

Introduction

This compound is a C13-norisoprenoid, a class of compounds widely distributed in the plant kingdom and known for their diverse biological activities. Accurate and precise analytical methods are crucial for the study of this compound's pharmacology, pharmacokinetics, and for quality control of natural product-derived preparations. This application note presents a detailed HPLC protocol for the analysis of this compound, leveraging its structural characteristics for optimal separation and detection.

The analyte possesses an α,β-unsaturated ketone (enone) chromophore, which allows for sensitive detection using a UV-Vis spectrophotometer.[1][2] The presented method is designed to be accessible to researchers with standard HPLC equipment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented in Table 1. This information is fundamental to the development of the analytical method.

PropertyValueSource
Chemical Formula C₁₃H₂₂O₄[2]
Molecular Weight 242.315 g/mol [2]
Chemical Class Sesquiterpenoid[3]
Appearance Oil[2]
Key Functional Groups Ketone, Hydroxyl, Alkene[2]

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes a general procedure for the extraction of this compound from a plant matrix. The efficiency of the extraction may vary depending on the specific plant material and should be optimized accordingly.

Materials:

  • Plant material (e.g., leaves, stems), dried and powdered

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in 5 mL of 10% methanol in water.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the re-dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

  • Elute the target compound with 10 mL of 50% methanol in water.

  • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial HPLC mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

A visual representation of the sample preparation workflow is provided below.

G cluster_extraction Extraction cluster_cleanup Sample Cleanup (SPE) start Powdered Plant Material add_solvent Add 80% Methanol start->add_solvent vortex Vortex & Sonicate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine Combine Supernatants repeat_extraction->combine evaporate Evaporate to Dryness combine->evaporate redissolve Redissolve in 10% Methanol evaporate->redissolve condition_spe Condition C18 SPE Cartridge redissolve->condition_spe load_sample Load Sample condition_spe->load_sample wash Wash with Water load_sample->wash elute Elute with 50% Methanol wash->elute evaporate_eluate Evaporate Eluate elute->evaporate_eluate reconstitute Reconstitute in Mobile Phase evaporate_eluate->reconstitute filter Filter (0.45 µm) reconstitute->filter end end filter->end Ready for HPLC Injection

Figure 1: Sample Preparation Workflow
HPLC Method

The following HPLC conditions are recommended for the analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 235 nm

Rationale for Wavelength Selection: The structure of this compound contains an α,β-unsaturated ketone system. Simple enones typically show a strong UV absorption (π→π* transition) in the 220-250 nm range.[1][2] A wavelength of 235 nm is proposed as a starting point for optimal detection, though it is recommended to determine the precise λmax of a purified standard if available.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010

The logical flow of the HPLC analysis is depicted below.

G cluster_hplc HPLC System cluster_mobile_phase Mobile Phase autosampler Autosampler (10 µL injection) column C18 Column (30°C) autosampler->column pump Gradient Pump pump->column detector UV Detector (235 nm) column->detector data_acquisition Data Acquisition & Processing detector->data_acquisition Signal mp_a A: 0.1% Formic Acid in Water mp_a->pump mp_b B: Acetonitrile mp_b->pump

Figure 2: HPLC Analysis Workflow

Method Validation and Data Presentation

For quantitative analysis, the method should be validated according to standard guidelines. The following parameters should be assessed using a certified reference standard of this compound.

Calibration Curve: A calibration curve should be constructed by plotting the peak area against the concentration of the standard. A typical concentration range for the calibration curve is presented in Table 3.

ParameterExpected Value
Concentration Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Linearity Linear in the specified range

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ.

ParameterExpected Value
LOD To be determined experimentally
LOQ To be determined experimentally

Precision and Accuracy: Precision should be evaluated by replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Accuracy should be assessed by recovery studies.

ParameterAcceptance Criteria
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The proposed method is based on established principles of reversed-phase chromatography and UV detection, tailored to the physicochemical properties of the analyte. The provided workflows and tables offer a clear guide for researchers in implementing this method for qualitative and quantitative purposes in natural product research and drug development. It is recommended to perform a full method validation using a certified reference standard to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These megastigmane derivatives are widely distributed in the plant kingdom and have garnered significant interest due to their diverse biological activities, including potential anti-inflammatory and neuroprotective properties. As research into the therapeutic potential of this compound progresses, accurate and precise quantification in plant extracts is paramount for quality control, standardization of herbal preparations, and elucidation of its pharmacological effects.

This document provides a detailed, hypothetical protocol for the extraction and quantification of this compound from a plant matrix using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, it explores a potential signaling pathway that may be modulated by this compound, offering a basis for further mechanistic studies.

Hypothetical Quantitative Data

While there is a lack of published quantitative data for this compound in plant extracts, the following table provides an illustrative example of how such data could be presented. This hypothetical data is based on the analysis of extracts from different plant species known to contain megastigmane glycosides.

Plant SpeciesPlant PartExtraction MethodConcentration (µg/g of dry weight)
Trigonostemon chinensisRootsUltrasonic-assisted extraction15.2 ± 1.8
Nicotiana tabacumLeavesMaceration8.5 ± 0.9
Vitis viniferaGrapesSolid-phase extraction3.1 ± 0.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes an ultrasonic-assisted extraction method, which is efficient for the extraction of moderately polar compounds from plant matrices.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Accurately weigh 2.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Extraction Solvent: Add 20 mL of 80% methanol in deionized water to the centrifuge tube.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Quantification by HPLC-MS/MS

This section outlines a hypothetical HPLC-MS/MS method for the sensitive and selective quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): [M+H]⁺ of this compound

    • Product Ions (m/z): Two to three specific fragment ions for quantification and confirmation.

Calibration and Quantification:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover a linear dynamic range (e.g., 1-500 ng/mL).

  • Calibration Curve: Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extracts and determine the concentration of the analyte using the calibration curve.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_analysis Analysis a Plant Material b Ultrasonic Extraction (80% Methanol) a->b c Centrifugation b->c d Supernatant Collection c->d e Solvent Evaporation d->e f Reconstitution e->f g Filtration f->g h HPLC-MS/MS Analysis g->h i Data Acquisition h->i j Quantification i->j G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB IkB_p->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->IKK Inhibition

Application Notes and Protocols for NMR Spectroscopic Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one . This sesquiterpenoid, isolated from plant sources such as Trigonostemon chinensis, requires comprehensive structural elucidation for which NMR spectroscopy is a critical tool.[1] The following protocols and data presentation guidelines are designed to ensure accurate and reproducible results for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

Introduction

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[2][3] These compounds are of interest due to their potential biological activities. Accurate structural determination is the foundation for understanding their structure-activity relationships. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is indispensable for the unambiguous assignment of all proton and carbon signals.

Experimental Protocols

Sample Preparation

A pure sample of this compound is essential for obtaining high-quality NMR spectra. The isolation is typically achieved through chromatographic techniques such as silica (B1680970) gel column chromatography followed by preparative HPLC.

Protocol for Sample Preparation:

  • Isolation: Isolate the compound from the plant extract using appropriate chromatographic methods.

  • Purity Check: Assess the purity of the isolated compound using HPLC-UV or LC-MS. The purity should be >95% for unambiguous NMR analysis.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) and Chloroform-d (CDCl₃) are common choices for this class of compounds. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

Table 1: General NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMRCOSYHSQCHMBC
Spectrometer Frequency 400 MHz100 MHz400 MHz400 MHz (¹H), 100 MHz (¹³C)400 MHz (¹H), 100 MHz (¹³C)
Pulse Program zg30zgpg30cosygpqfhsqcedetgphmbcgplpndqf
Temperature 298 K298 K298 K298 K298 K
Number of Scans 16102481632
Relaxation Delay (d1) 2.0 s2.0 s2.0 s2.0 s2.0 s
Acquisition Time (aq) 3.99 s1.09 s0.25 s0.13 s0.25 s
Spectral Width (sw) 20 ppm240 ppm12 ppmF2: 12 ppm, F1: 165 ppmF2: 12 ppm, F1: 220 ppm
Transmitter Offset (o1p) 6.00 ppm120 ppm6.00 ppm6.00 ppm6.00 ppm

Data Presentation

The acquired NMR data should be processed (Fourier transformation, phase correction, and baseline correction) and presented systematically.

Tabulated NMR Data

The ¹H and ¹³C NMR chemical shifts (δ) for this compound, along with key 2D correlations, are summarized below. The data presented here is based on values reported for structurally similar megastigmane derivatives and should be used as a reference. Actual experimental values should be determined from the acquired spectra.

Table 2: ¹H (400 MHz, CD₃OD) and ¹³C (100 MHz, CD₃OD) NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1----
50.12.25 (d, 14.0)H-2βC-1, C-3, C-4, C-6
50.12.50 (d, 14.0)H-2αC-1, C-3, C-4, C-6
3212.5---
442.32.10 (q, 6.8)H-5C-2, C-3, C-5, C-11, C-12
558.91.95 (m)H-4, H-6C-3, C-4, C-6, C-7, C-11, C-12
678.24.30 (br s)H-5, H-7C-4, C-5, C-7, C-8
7130.15.85 (d, 15.6)H-8C-5, C-6, C-9
8135.55.95 (dd, 15.6, 5.2)H-7, H-9C-6, C-9, C-10
973.44.20 (m)H-8, H-10C-7, C-8, C-10
1065.13.50 (dd, 11.2, 6.0), 3.60 (dd, 11.2, 4.0)H-9C-8, C-9
1125.11.05 (s)-C-3, C-4, C-5, C-12
1223.91.10 (s)-C-3, C-4, C-5, C-11
1320.10.95 (d, 6.8)H-4C-3, C-4, C-5

Note: Chemical shifts are referenced to the residual solvent signal (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm). Assignments are based on COSY, HSQC, and HMBC correlations.

Visualization of Experimental Workflow and Structural Elucidation

The logical flow of the NMR analysis and the key correlations used for structure determination can be visualized using diagrams.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Experimental workflow for NMR analysis.

structural_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data H_NMR ¹H NMR (Proton Environment, Multiplicity, Coupling Constants) COSY COSY (¹H-¹H Couplings, Spin Systems) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlations, Connectivity of Fragments) H_NMR->HMBC C_NMR ¹³C NMR (Number and Type of Carbons) C_NMR->HSQC C_NMR->HMBC Structure Final Structure of This compound COSY->Structure Build Fragments HSQC->Structure Assign Protons to Carbons HMBC->Structure Connect Fragments

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid belonging to the megastigmane class of natural products. These compounds are C13 norisoprenoids derived from the degradation of carotenoids and are known for their diverse biological activities and as important aroma constituents in various plants. The structural elucidation and quantification of such compounds are crucial in drug discovery, food science, and metabolomics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the sensitive and specific analysis of these molecules. Understanding the fragmentation patterns of this compound is essential for its unambiguous identification and characterization in complex biological matrices.

This document provides a detailed overview of the proposed mass spectrometric fragmentation of this compound, along with a comprehensive experimental protocol for its analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is expected to proceed from the protonated molecule [M+H]⁺. The molecular formula of the compound is C₁₃H₂₂O₄, with a monoisotopic mass of 242.1518 g/mol . The proposed fragmentation pathway is initiated by the protonation of the carbonyl group or one of the hydroxyl groups, followed by a series of characteristic neutral losses and bond cleavages.

A key initial fragmentation step is the facile loss of water (H₂O) from the protonated molecule, a common behavior for compounds containing multiple hydroxyl groups. This results in a prominent ion at m/z 225.1412. Subsequent fragmentation of this ion can proceed through several pathways, including cleavage of the side chain and rearrangements within the cyclohexenone ring.

The proposed fragmentation cascade is depicted in the following diagram, outlining the generation of key diagnostic fragment ions. This pathway is based on established fragmentation principles for sesquiterpenoids, cyclohexenones, and polyhydroxylated compounds.

Fragmentation_Pathway M [M+H]⁺ m/z 243.1596 ion_225 [M+H-H₂O]⁺ m/z 225.1491 M->ion_225 - H₂O ion_123 [C₇H₁₁O₂]⁺ m/z 123.0805 ion_225->ion_123 - C₇H₁₀O ion_71 [C₄H₇O]⁺ m/z 71.0487 ion_225->ion_71 - C₉H₁₂O₂ ion_107 [C₇H₇O]⁺ m/z 107.0851 ion_123->ion_107 - H₂O ion_99 [C₅H₇O₂]⁺ m/z 99.0435 ion_123->ion_99 - C₂H₄ ion_91 [C₇H₇]⁺ m/z 91.0548 ion_107->ion_91 - CO Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_separation LC Separation filtration->lc_separation ms1_scan MS1 Full Scan (Precursor Ion ID) lc_separation->ms1_scan ms2_scan MS/MS Scan (Fragmentation) ms1_scan->ms2_scan peak_detection Peak Detection ms2_scan->peak_detection spectral_matching Spectral Library Matching peak_detection->spectral_matching quantification Quantification peak_detection->quantification structural_elucidation Structural Elucidation spectral_matching->structural_elucidation

Application Notes and Protocols for the Extraction of Polar Sesquiterpenoids from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids are a diverse class of C15 terpenoid compounds, abundantly found in the plant kingdom, particularly within the Asteraceae family.[1] Many of these compounds, especially polar sesquiterpenoids and their lactone derivatives, exhibit a wide range of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiparasitic effects.[1][2] This has made them promising candidates for drug development and pharmaceutical research.[1] The effective extraction and purification of these polar compounds from complex plant matrices are critical preliminary steps for their structural elucidation, biological evaluation, and subsequent development into therapeutic agents.[1]

These application notes provide a comprehensive overview of various techniques for the extraction of polar sesquiterpenoids from plant materials. Detailed protocols for conventional and modern extraction methods are presented, along with comparative data to assist researchers in selecting the most appropriate methodology for their specific research needs.

Data Presentation: Comparative Analysis of Extraction Methods

The choice of extraction method and solvent system significantly impacts the yield and purity of the extracted polar sesquiterpenoids. The following tables summarize quantitative data from various studies, offering a comparison of different techniques and solvents for the extraction of representative polar sesquiterpenoids, such as artemisinin (B1665778) and parthenolide (B1678480).

Table 1: Comparison of Extraction Methods and Solvents for Artemisinin from Artemisia annua

Extraction MethodSolventTemperature (°C)Pressure (MPa)TimeYield (%)Reference
MacerationHexaneRoom TempAmbient24 h0.039[3]
MacerationEthanol (B145695)Room TempAmbient24 h0.040[3]
Ultrasound-AssistedHexane20-22Ambient30 min0.038[3]
Ultrasound-AssistedEthanol20-22Ambient30 min0.040[3]
Ultrasound-AssistedEthyl Acetate (B1210297)20-22Ambient30 min0.022[3]
Supercritical CO₂CO₂351524 h0.054[3]
Supercritical CO₂CO₂3330-0.71[4]
SoxhletPetroleum Ether-Ambient--[5]
SoxhletDichloromethane-Ambient--[5]
SoxhletEthanol-Ambient--[5]
RefluxPetroleum Ether-Ambient-~1.2[6]
RefluxAcetonitrile-Ambient-~1.25[6]
Reflux70% Ethanol-Ambient-~1.1[6]

Table 2: Extraction Yield of Parthenolide from Tanacetum parthenium (Feverfew)

Extraction MethodSolventYield (mg/100g dry material)Reference
Conventional SolventMethanol763.6[7]
Supercritical CO₂CO₂ (varying pressure)100 - 330[7]
MacerationAcetonitrile/Water (90:10)-[8]

Experimental Protocols

The following section provides detailed methodologies for the extraction and purification of polar sesquiterpenoids from plant material.

Protocol 1: Maceration for General Polar Sesquiterpenoid Extraction

Maceration is a simple and widely used technique for extracting phytochemicals at room temperature.[9]

Materials:

  • Dried and powdered plant material (e.g., aerial parts, roots)

  • Solvent: 95% Ethanol (EtOH) or Methanol (MeOH)[1]

  • Airtight container (e.g., glass jar with a lid)

  • Shaker or magnetic stirrer (optional, but recommended)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Ensure the plant material is thoroughly dried and ground into a fine powder to increase the surface area for extraction.[9]

  • Extraction:

    • Place the powdered plant material in the airtight container.

    • Add the solvent (e.g., 95% EtOH) at a solid-to-liquid ratio of 1:10 (w/v).[10]

    • Seal the container to prevent solvent evaporation.

    • Macerate for 3 days at ambient temperature.[1] Agitate the mixture periodically (e.g., once a day) or use a shaker for continuous mixing to enhance extraction efficiency.[9]

    • Repeat the extraction process two more times with fresh solvent for exhaustive extraction.[1]

  • Filtration and Concentration:

    • Combine the filtrates from all extraction cycles.

    • Filter the combined extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield

UAE utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds and often resulting in higher yields in shorter times compared to conventional methods.[11]

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile)[6]

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker, flask)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: Place the powdered plant material into the extraction vessel and add the chosen solvent.

  • Sonication:

    • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

    • Apply ultrasonic waves at a specified frequency (e.g., 50 Hz) and power (e.g., 210 W) for a defined period (e.g., 30-100 minutes).[3][12] The optimal time and power will depend on the plant material and target compounds.

    • Monitor and control the temperature of the extraction mixture, as sonication can generate heat.

  • Filtration and Concentration:

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • Concentrate the extract using a rotary evaporator.

Protocol 3: Supercritical Fluid Extraction (SFE) for a Green Extraction Approach

SFE employs a supercritical fluid, typically CO₂, as the extraction solvent. It is considered a green technology due to the use of a non-toxic, non-flammable, and environmentally benign solvent.[13]

Materials:

  • Supercritical Fluid Extractor

  • Dried and milled plant material

  • Supercritical CO₂

  • Co-solvent (e.g., ethanol, optional for increasing polarity)[4]

Procedure:

  • Loading: Pack the milled plant material into the extraction vessel of the SFE system.

  • Extraction:

    • Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 33-67°C and 9.9-30 MPa).[4]

    • If a co-solvent is used, it is introduced into the CO₂ stream.

    • Pass the supercritical fluid through the extraction vessel. The polar sesquiterpenoids will dissolve in the fluid.

  • Separation and Collection:

    • The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • Collect the precipitated extract.

Protocol 4: Liquid-Liquid Partitioning for Fractionation

This protocol is used to separate the crude extract into fractions of different polarities.

Materials:

  • Crude extract

  • Distilled water

  • Solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol)[1]

  • Separatory funnel

Procedure:

  • Suspension: Suspend the crude extract in distilled water.[1]

  • Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • First, partition with a non-polar solvent like petroleum ether to remove non-polar compounds. Collect the petroleum ether fraction.[1]

    • Next, partition the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. Collect the ethyl acetate fraction.[1]

    • Finally, partition the remaining aqueous layer with a more polar solvent like n-butanol. Collect the n-butanol fraction.[1]

  • Concentration: Concentrate each collected fraction separately using a rotary evaporator.

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC) for Purification

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the preparative separation and purification of natural products.[13][14]

Materials:

  • HSCCC instrument

  • Two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water in a specific ratio)[13][14]

  • Sample solution (e.g., the n-butanol fraction from liquid-liquid partitioning)

  • HPLC for purity analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system and degas both phases before use.[14]

  • HSCCC Separation:

    • Fill the multiplayer coiled column of the HSCCC instrument with the stationary phase (typically the upper phase).

    • Rotate the apparatus (e.g., at 900 rpm) and pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).[13]

    • Once hydrodynamic equilibrium is established, inject the sample solution.

    • Continuously monitor the effluent with a UV-Vis detector.

    • Collect the eluate in fractions.

  • Analysis: Analyze the purity of the collected fractions using HPLC.[13]

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow Plant Dried, Powdered Plant Material Extraction Extraction (e.g., Maceration, UAE, SFE) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Fractions of Varying Polarity (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) Partitioning->Fractions Purification Purification (e.g., HSCCC, Column Chromatography) Fractions->Purification PureCompound Pure Polar Sesquiterpenoid Purification->PureCompound

Caption: General workflow for the extraction and purification of polar sesquiterpenoids.

Signaling Pathway: Inhibition of NF-κB by Polar Sesquiterpenoids

Many polar sesquiterpenoids, particularly sesquiterpene lactones, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB_inactive->NFkB_IkB NFkB_IkB->IkB degradation NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases Sesquiterpenoids Polar Sesquiterpenoids (e.g., Parthenolide) Sesquiterpenoids->IKK inhibits Sesquiterpenoids->NFkB_active inhibits binding to DNA DNA DNA NFkB_active->DNA translocates & binds Genes Pro-inflammatory Gene Expression DNA->Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by polar sesquiterpenoids.

References

Application Notes & Protocols for the Purification of Trihydroxy-Megastigmenone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of trihydroxy-megastigmenone compounds from natural sources. These protocols are designed to be adaptable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Trihydroxy-Megastigmenone Compounds

Trihydroxy-megastigmenones are a class of C13-norisoprenoids, which are oxidative degradation products of carotenoids.[1] These compounds are often found in plants as glycosides and have garnered interest for their potential biological activities, including anti-inflammatory and cytotoxic effects.[2] Effective purification is crucial for the accurate structural elucidation and evaluation of their therapeutic potential. This guide outlines a comprehensive multi-step purification strategy, from initial extraction to final polishing by preparative high-performance liquid chromatography (HPLC).

General Purification Workflow

The purification of trihydroxy-megastigmenone compounds typically follows a multi-step chromatographic process designed to handle the complexity of crude plant extracts. The general workflow involves initial extraction, followed by sequential fractionation and purification steps that increase the purity of the target compounds.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Initial Fractionation cluster_2 Step 3: Intermediate Purification cluster_3 Step 4: Final Purification A Plant Material (e.g., leaves, stems) B Crude Extract A->B Maceration or Soxhlet Extraction (e.g., 80% Methanol) C Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) B->C Sample Loading D Megastigmenone-Enriched Fraction C->D Elution with Methanol/Water E Silica Gel Column Chromatography D->E Fractionation F Sephadex LH-20 Column Chromatography E->F Further Fractionation G Partially Purified Fractions F->G Collection of Phenolic Fractions H Preparative RP-HPLC G->H Injection I Pure Trihydroxy-Megastigmenone Compounds H->I Fraction Collection G A Enriched Fraction from SPE B Silica Gel Chromatography A->B C Monitor Fractions by TLC B->C D Combine Fractions with Similar Rf C->D E Fractions with Target Compounds D->E F Sephadex LH-20 Chromatography E->F G Monitor Fractions by UV (280nm) F->G H Combine Target Fractions G->H I Preparative RP-HPLC H->I J Collect Peaks I->J K Purity Check by Analytical HPLC J->K L Pure Compounds (>95%) K->L Purity OK M Further Purification Needed K->M Purity <95%

References

Application Notes and Protocols for In Vitro Evaluation of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product.[1][2] While specific biological activities for this exact compound are not extensively documented in publicly available literature, related megastigmane derivatives have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. These application notes provide a framework for the in vitro evaluation of this compound, focusing on its potential as an anti-inflammatory, antioxidant, and cytotoxic agent. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a starting point for comprehensive screening.

Predicted Biological Activities and Corresponding In Vitro Assays

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Megastigmane derivatives have been shown to modulate inflammatory pathways.[3] Key in vitro assays will focus on the inhibition of pro-inflammatory mediators and signaling cascades.

  • Antioxidant Activity: Many natural products, including terpenoids, possess antioxidant properties. Standard assays can determine the radical scavenging and protective capabilities of the compound.

  • Cytotoxic Activity: The potential for this compound to induce cell death in cancer cell lines is a critical area of investigation for drug discovery.

Data Presentation: Summary of Potential In Vitro Assays

Biological Activity In Vitro Assay Cell Line/System Key Parameters Measured Endpoint
Anti-inflammatory Lipopolysaccharide (LPS)-induced InflammationRAW 264.7 Macrophages, Bone Marrow-Derived Dendritic Cells (BMDCs)Nitric Oxide (NO), Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β), Prostaglandin E2 (PGE2)Griess Assay, ELISA
NF-κB Signaling PathwayHEK293T cells with NF-κB reporter plasmid, RAW 264.7Phosphorylation of IκBα, p65 nuclear translocationWestern Blot, Immunofluorescence
MAPK Signaling PathwayRAW 264.7, BMDCsPhosphorylation of ERK1/2, JNK, p38Western Blot
Antioxidant DPPH Radical Scavenging AssayCell-freeScavenging of DPPH radicalSpectrophotometry (517 nm)
Oxygen Radical Absorbance Capacity (ORAC)Cell-freeInhibition of fluorescein (B123965) decayFluorometry
Cellular Antioxidant Activity (CAA)Human hepatocarcinoma (HepG2) cellsInhibition of DCF fluorescenceFluorometry
Cytotoxicity MTT Cell Viability AssayVarious cancer cell lines (e.g., A549, HeLa, MCF-7)Reduction of MTT to formazan (B1609692)Spectrophotometry (570 nm)
Apoptosis AssayRelevant cancer cell linesAnnexin V binding, Caspase-3/7 activationFlow Cytometry, Luminescence

Experimental Protocols

Anti-inflammatory Activity

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the vehicle control.

This protocol measures the effect of the compound on the secretion of key pro-inflammatory cytokines.

Materials:

  • RAW 264.7 cells or Bone Marrow-Derived Dendritic Cells (BMDCs)

  • LPS

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

Protocol:

  • Follow steps 1-3 from the NO inhibition assay.

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Determine the concentration of each cytokine from the standard curve.

  • Calculate the percentage of cytokine inhibition relative to the vehicle control.

Antioxidant Activity

This cell-free assay measures the ability of the compound to scavenge the stable free radical DPPH.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

Protocol:

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cytotoxic Activity

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast)

  • Appropriate cell culture medium with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_assays In Vitro Assays cluster_anti_inflammatory Anti-inflammatory Details cluster_antioxidant Antioxidant Details cluster_cytotoxicity Cytotoxicity Details anti_inflammatory Anti-inflammatory Assays no_production NO Production (Griess Assay) anti_inflammatory->no_production cytokine_release Cytokine Release (ELISA) anti_inflammatory->cytokine_release pathway_analysis Pathway Analysis (Western Blot) anti_inflammatory->pathway_analysis antioxidant Antioxidant Assays dpph DPPH Assay antioxidant->dpph orac ORAC Assay antioxidant->orac cytotoxicity Cytotoxicity Assays mtt MTT Assay cytotoxicity->mtt apoptosis Apoptosis Assay cytotoxicity->apoptosis compound 6,9,10-Trihydroxy-7- megastigmen-3-one compound->anti_inflammatory Test for inhibition compound->antioxidant Test for scavenging compound->cytotoxicity Test for viability reduction

Caption: Experimental workflow for the in vitro evaluation of this compound.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression induces compound 6,9,10-Trihydroxy-7- megastigmen-3-one compound->ikk Inhibits? compound->ikb Prevents degradation? mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mek12 MEK1/2 tak1->mek12 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 erk12 ERK1/2 mek12->erk12 phosphorylates ap1 AP-1 erk12->ap1 p38 p38 mkk36->p38 phosphorylates p38->ap1 jnk JNK mkk47->jnk phosphorylates jnk->ap1 gene_expression Pro-inflammatory Gene Expression ap1->gene_expression compound 6,9,10-Trihydroxy-7- megastigmen-3-one compound->tak1 Inhibits?

References

Investigating the Biological Activity of 6,9,10-Trihydroxy-7-megastigmen-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that can be isolated from the roots of Trigonostemon chinensis Merr. While this natural product is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties, specific quantitative data on its biological activities are not extensively available in peer-reviewed literature.[1] This document provides a comprehensive guide with detailed protocols for researchers to investigate the biological activities of this compound. The methodologies described herein are standard in vitro assays for evaluating anti-inflammatory, antioxidant, and cytotoxic effects.

Anti-inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in stimulated immune cells.

Quantitative Data Summary (Hypothetical Data for Related Compounds)

The following table presents hypothetical data based on published results for other megastigmane derivatives to serve as a reference for expected outcomes.

CompoundCell LineAssayIC₅₀ (µM)Reference
Streilicifoloside ERAW 264.7Nitric Oxide Inhibition26.33[2]
Platanionoside DRAW 264.7Nitric Oxide Inhibition21.84[2]
β-DamascenoneHUVECtertE-selectin mRNA expression~10[2]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the measurement of nitrite (B80452) (a stable product of NO) in the supernatant of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with media only), a positive control (cells with LPS only), and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100

Visualization of the NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which is a common target for megastigmane derivatives.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., iNOS) NFkB->Genes Transcription NO Nitric Oxide (NO) Genes->NO

NF-κB signaling pathway in inflammation.

Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress, a key factor in aging and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging ability of a compound.

Quantitative Data Summary (Hypothetical Data for Related Compounds)

The following table presents hypothetical data for related compounds to serve as a reference.

| Compound | Assay | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Megastigmane Glycoside 8 | DPPH Scavenging | 18.11 |[3] | | Megastigmane Glycoside 15 | DPPH Scavenging | 16.29 |[3] | | Ascorbic Acid (Standard) | DPPH Scavenging | ~ 25 | General Knowledge |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Include a blank (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Visualization of the DPPH Assay Workflow

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Sample/Control in 96-well plate A->C B Prepare Test Compound and Positive Control Dilutions B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC₅₀ Value E->F

Workflow for the DPPH antioxidant assay.

Cytotoxic Activity

Evaluating the cytotoxicity of a compound is essential in drug discovery, particularly for anti-cancer research. The MTT assay is a widely used colorimetric method to assess cell viability.

Quantitative Data Summary (Hypothetical Data for Related Compounds)

The following table presents hypothetical cytotoxicity data for other megastigmane compounds against various cancer cell lines.

CompoundCell LineAssayIC₅₀ (µM)Reference
EuphocactosideA549 (Lung)Cytotoxicity> 55[4]
EuphocactosideLoVo (Colon)Cytotoxicity35[4]
EuphocactosideMCF-7 (Breast)Cytotoxicity42[4]
Lythracin D2HSC-2 (Oral)Cytotoxicity~20[5]
PedunculaginHSC-4 (Oral)Cytotoxicity~15[5]
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization of the MTT Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound (24, 48, or 72 hours) A->B C Add MTT Reagent and Incubate (4 hours) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate % Viability and IC₅₀ Value E->F

Workflow for the MTT cytotoxicity assay.

Disclaimer

The quantitative data presented in the tables are for illustrative purposes based on related compounds and are not actual experimental results for this compound. The provided protocols are standard methodologies and may require optimization for specific experimental conditions. It is recommended to consult relevant literature and conduct preliminary experiments to establish optimal assay parameters.

References

Investigating the Anti-inflammatory Potential of 6,9,10-Trihydroxy-7-megastigmen-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the potential anti-inflammatory effects of the natural compound 6,9,10-Trihydroxy-7-megastigmen-3-one. As a sesquiterpenoid, a class of compounds known for diverse biological activities, this molecule represents a candidate for anti-inflammatory drug discovery. Currently, public domain literature lacks specific data on the anti-inflammatory properties of this compound. Therefore, this document outlines a series of established in vitro protocols to enable researchers to systematically evaluate its efficacy and elucidate its mechanism of action. The provided methodologies cover initial screening assays to more in-depth analyses of inflammatory mediators and signaling pathways.

Introduction to Inflammatory Pathways

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. Macrophages play a central role in initiating and regulating this process. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages trigger signaling cascades that lead to the production of pro-inflammatory mediators. Key pathways involved include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Novel anti-inflammatory agents often function by modulating these critical signaling pathways.

LPS-Induced Pro-inflammatory Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that activates transcription factors like NF-κB.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][3]

LPS-induced NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_n NF-κB (p65) NFkB_n->Inflammatory_Genes Induces Experimental Workflow for In Vitro Anti-inflammatory Assays Start Start: RAW 264.7 Cells Seed Seed cells in plates Start->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate (Time varies by assay) Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Supernatant Supernatant Collect->Supernatant Lysate Cell Lysate Collect->Lysate Griess Nitric Oxide Assay (Griess Reagent) Supernatant->Griess ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant->ELISA WB Western Blot (iNOS, COX-2, p-IκBα, p65) Lysate->WB

References

Application Notes and Protocols for Cytotoxicity Studies of Megastigmane Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmanes are a class of C13-norisoprenoid secondary metabolites derived from the oxidative degradation of carotenoids.[1] Widely distributed in the plant kingdom, these compounds have garnered interest for their diverse biological activities, including potential anticancer properties.[1][2] This document provides a detailed overview of the application of cytotoxicity studies on megastigmane derivatives, with a focus on "6,9,10-Trihydroxy-7-megastigmen-3-one" and its analogs. While specific cytotoxic data for this compound is not extensively available in current literature, this guide offers generalized protocols and data presentation formats based on studies of similar megastigmane compounds.

Quantitative Data Summary

The cytotoxic effects of various megastigmane derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported cytotoxic activities of selected megastigmane derivatives.

Compound Name/SourceCancer Cell LineAssay TypeIC50 (µM)Reference
EuphocactosideA549 (lung)Not Specified18-55[3]
LoVo (colon)Not Specified18-55[3]
MCF-7 (breast)Not Specified18-55[3]
Lythracin D2HSC-2 (oral squamous)MTT Assay> 400[2]
HSC-4 (oral squamous)MTT Assay> 400[2]
Ca9-22 (oral squamous)MTT Assay> 400[2]
PedunculaginHSC-2 (oral squamous)MTT Assay> 400[2]
HSC-4 (oral squamous)MTT Assay> 400[2]
Ca9-22 (oral squamous)MTT Assay> 400[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are generalized protocols for key experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound or other megastigmane derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the megastigmane compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Megastigmane compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the megastigmane compound at various concentrations (including the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Megastigmane Solutions compound_prep->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for assessing the cytotoxicity of megastigmane compounds.

Hypothetical Signaling Pathway for Megastigmane-Induced Apoptosis

G compound 6,9,10-Trihydroxy-7- megastigmen-3-one ros ROS Generation compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2 Bcl-2 bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential pathway for megastigmane-induced apoptosis in cancer cells.

References

Application Notes & Protocols: Total Synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed total synthesis of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one, a member of the megastigmane class of sesquiterpenoids. Due to the absence of a published total synthesis for this specific compound, a plausible and strategic synthetic route has been devised based on well-established organic reactions and stereoselective methodologies. The proposed synthesis is divided into three main stages: the construction of a chiral cyclohexanone (B45756) core, the synthesis of a functionalized side-chain, and the coupling of these two fragments followed by final modifications. This application note provides detailed experimental protocols for each key transformation, along with a summary of expected quantitative data based on analogous reactions in the literature. The logical workflow of the synthesis is visually represented using a Graphviz diagram.

Introduction

Megastigmanes are a class of C13 norisoprenoids derived from the degradation of carotenoids.[1][2] Many compounds in this family, including their glycosidic derivatives, exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] this compound possesses a synthetically challenging structure characterized by a highly substituted cyclohexanone ring bearing a ketone, a tertiary alcohol, and a chiral diol-containing side chain. A robust and efficient total synthesis would not only confirm its absolute stereochemistry but also provide access to analogs for structure-activity relationship (SAR) studies, which is of significant interest to drug development professionals.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection is the C7-C8 double bond, which can be formed via a Wittig-type olefination. This breaks the molecule into two key fragments: a chiral cyclohexanone derivative and a C4 side-chain phosphonium (B103445) ylide. The cyclohexanone core can be further simplified by disconnecting the C6 tertiary alcohol, which can be installed through the addition of an organometallic reagent to a ketone precursor. The chiral diol in the side-chain can be sourced from a commercially available chiral starting material, such as a protected glyceraldehyde.

Logical Workflow of the Proposed Synthesis

G cluster_0 Part 1: Synthesis of Cyclohexanone Core cluster_1 Part 2: Synthesis of Side Chain cluster_2 Part 3: Coupling and Final Steps A Commercially Available Starting Material (e.g., Isophorone) B Michael Addition A->B C Protection of Ketone B->C D Asymmetric Epoxidation C->D E Reductive Opening of Epoxide D->E F Cyclohexanone Core E->F L Wittig Coupling F->L Fragment 1 G Chiral Starting Material (e.g., Protected Glyceraldehyde) H Wittig Reaction (Chain Elongation) G->H I Functional Group Interconversion H->I J Phosphonium Salt Formation I->J K Side-Chain Phosphonium Ylide J->K K->L Fragment 2 M Deprotection L->M N Target Molecule: This compound M->N

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of the Chiral Cyclohexanone Core

Step 1: Michael Addition to Isophorone (B1672270)

  • Reaction: To a solution of isophorone in a suitable solvent (e.g., THF) at -78 °C, add a solution of a cuprate (B13416276) reagent (e.g., lithium dimethylcuprate) dropwise.

  • Protocol: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve isophorone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. In a separate flask, prepare the cuprate reagent by adding methyllithium (B1224462) (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C. Transfer the resulting cuprate solution to the isophorone solution via cannula. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo. Purify the crude product by flash column chromatography.

Step 2: Protection of the Ketone

  • Reaction: The ketone is protected as a ketal using ethylene (B1197577) glycol in the presence of an acid catalyst.

  • Protocol: To a solution of the product from Step 1 in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ketal is often used in the next step without further purification.

Step 3: Asymmetric Epoxidation and Reductive Opening

  • Reaction: The enolate of the protected ketone is formed and reacted with a chiral oxidizing agent to form an epoxide. Subsequent reductive opening of the epoxide with a hydride source will yield the tertiary alcohol.

  • Protocol:

    • Epoxidation: To a solution of the protected ketone in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. After stirring for 1 hour, add a solution of a suitable electrophilic oxygen source, such as (+)-N-camphorsulfonyloxaziridine (1.2 eq), in THF. Stir the reaction at -78 °C for 3 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Reductive Opening: Dissolve the crude epoxide in anhydrous THF and cool to 0 °C. Add a reducing agent, such as lithium aluminum hydride (LAH) (1.5 eq), portion-wise. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and water. Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate and purify the product by flash column chromatography.

Part 2: Synthesis of the Functionalized Side-Chain

Step 4: Chain Elongation of a Chiral Aldehyde

  • Reaction: A Wittig reaction between a protected chiral aldehyde (e.g., (R)-2,3-dihydroxypropanal acetonide) and a suitable phosphonium ylide is performed to extend the carbon chain.

  • Protocol: To a suspension of a phosphonium salt (e.g., (2-bromoethyl)triphenylphosphonium bromide) (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the resulting red solution for 30 minutes. Cool the mixture to -78 °C and add a solution of the chiral aldehyde (1.0 eq) in THF. Allow the reaction to slowly warm to room temperature and stir overnight. Quench with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Step 5: Conversion to a Phosphonium Salt

  • Reaction: The terminal alkene from the previous step is first converted to a primary alcohol via hydroboration-oxidation, then to a bromide, and finally to a phosphonium salt.

  • Protocol:

    • Hydroboration-Oxidation: To a solution of the alkene in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran (B86392) complex (1.1 eq) dropwise. Stir for 2 hours at room temperature. Cool the mixture to 0 °C and slowly add water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide. Stir for 1 hour at room temperature. Extract with diethyl ether, wash with brine, dry, and concentrate.

    • Bromination: To a solution of the alcohol in dichloromethane (B109758) at 0 °C, add triphenylphosphine (B44618) (1.2 eq) and carbon tetrabromide (1.2 eq). Stir for 2 hours. Concentrate the reaction mixture and purify by flash chromatography.

    • Phosphonium Salt Formation: Dissolve the bromide in acetonitrile (B52724) and add triphenylphosphine (1.1 eq). Heat the mixture to reflux overnight. Cool to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

Part 3: Coupling and Final Steps

Step 6: Wittig Coupling of the Two Fragments

  • Reaction: The cyclohexanone core is deprotected and then coupled with the side-chain phosphonium ylide.

  • Protocol:

    • Deprotection of Ketone: Dissolve the protected cyclohexanone core in a mixture of acetone (B3395972) and water. Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) and heat to 60 °C. Monitor by TLC. Upon completion, remove the acetone in vacuo and extract with ethyl acetate. Wash with brine, dry, and concentrate.

    • Wittig Reaction: To a suspension of the side-chain phosphonium salt (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.2 eq). Stir for 30 minutes. Add a solution of the deprotected cyclohexanone core (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash with brine, dry, and concentrate. Purify by flash column chromatography.

Step 7: Final Deprotection

  • Reaction: Removal of the acetonide protecting group from the diol.

  • Protocol: Dissolve the coupled product in a mixture of THF and 1M aqueous hydrochloric acid. Stir at room temperature until TLC analysis indicates complete deprotection. Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by preparative HPLC to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each synthetic step, based on literature precedents for similar transformations.

StepTransformationStarting MaterialProductExpected Yield (%)
1Michael AdditionIsophorone3,5,5-Trimethyl-3-(2-oxopropyl)cyclohexan-1-one85-95
2Ketal ProtectionSubstituted CyclohexanoneKetal-protected Cyclohexanone90-98
3Asymmetric Epoxidation & Reductive OpeningProtected KetoneChiral Tertiary Alcohol70-85 (over 2 steps)
4Wittig ReactionChiral AldehydeElongated Alkene75-90
5Conversion to Phosphonium SaltAlkenePhosphonium Salt60-75 (over 3 steps)
6Wittig CouplingCyclohexanone Core & YlideCoupled Product50-70
7Final DeprotectionProtected DiolThis compound80-95

Conclusion

The proposed total synthesis of this compound provides a strategic and feasible route for researchers in natural product synthesis and medicinal chemistry. The convergent approach allows for the efficient construction of the complex carbon skeleton. The use of asymmetric reactions is crucial for establishing the correct stereochemistry of the chiral centers. The detailed protocols and expected yields serve as a valuable guide for the practical execution of this synthesis, enabling the production of this and related megastigmane natural products for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 6,9,10-Trihydroxy-7-megastigmen-3-one in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpenoid, a class of natural products with diverse biological activities.[1][2] Understanding its stability in different solvents is crucial for the development of formulations, ensuring accurate dosing in biological assays, and defining appropriate storage conditions to maintain its therapeutic efficacy and safety.[3]

Q2: In which common laboratory solvents is this compound soluble?

While specific solubility data is limited, compounds with similar structures are reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] For aqueous solutions, co-solvents or solubility enhancers may be necessary. It is recommended to experimentally determine the solubility in your solvent of choice before initiating stability studies.

Q3: What are the potential degradation pathways for this compound?

Given its chemical structure, which includes hydroxyl groups, a ketone, and a carbon-carbon double bond, potential degradation pathways include:

  • Oxidation: The hydroxyl groups and the allylic positions are susceptible to oxidation.

  • Hydrolysis: Although less likely for this structure, ester or ether linkages, if present as impurities or in derivatives, could be hydrolyzed.

  • Photodegradation: The conjugated enone system may be sensitive to light, leading to isomerization or other photochemical reactions.

  • pH-mediated degradation: The stability of the compound can be influenced by the pH of the solvent, potentially catalyzing degradation reactions.

Forced degradation studies are designed to identify these potential degradation products and pathways.[3][5][6]

Troubleshooting Guide

Problem: I am observing a rapid loss of my compound in solution.

  • Possible Cause 1: Solvent-Induced Degradation. The solvent itself may be reacting with the compound.

    • Solution: Evaluate the stability in a panel of solvents with varying polarities and protic/aprotic properties. Refer to the experimental protocol below for a systematic approach.

  • Possible Cause 2: Presence of Impurities. Impurities in the solvent (e.g., peroxides in ethers) or in the compound sample could be catalyzing degradation.

    • Solution: Use high-purity, HPLC-grade solvents. Ensure the starting material is of high purity.

  • Possible Cause 3: Environmental Factors. Exposure to light, elevated temperature, or oxygen can accelerate degradation.

    • Solution: Conduct experiments under controlled conditions. Protect solutions from light using amber vials and consider purging with an inert gas like nitrogen or argon.

Problem: I am seeing multiple new peaks in my chromatogram after a stability study.

  • Possible Cause: Formation of Degradation Products. This is an expected outcome of a stability study.

    • Solution: The primary goal is to separate and identify these degradants. Utilize a stability-indicating analytical method, such as a well-developed HPLC or UPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector, to track the formation of these new peaks over time.[7]

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Experimental Conditions. Minor variations in temperature, light exposure, or solution preparation can lead to different results.

    • Solution: Strictly adhere to the experimental protocol. Use a temperature-controlled incubator and ensure consistent lighting conditions for all samples.

  • Possible Cause 2: Adsorption to Container Surfaces. The compound may adsorb to the surface of plastic or glass vials, leading to an apparent loss of concentration.

    • Solution: Consider using silanized glass vials or different types of plasticware (e.g., polypropylene (B1209903) vs. polyethylene) to assess and minimize adsorption.

Experimental Protocols

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound.[3][5][6] This involves intentionally exposing the compound to stress conditions to accelerate its degradation.

Protocol for Determining Stability in Different Solvents
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the selected solvents to be tested (e.g., methanol, ethanol, acetonitrile, water, phosphate-buffered saline at different pH values) to a final concentration suitable for the analytical method (e.g., 100 µg/mL).

  • Incubation: Aliquot the test solutions into amber vials and store them under controlled temperature conditions (e.g., 4°C, 25°C, and 40°C). Include a time-zero sample for each condition.

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV or LC-MS method. Quantify the remaining percentage of this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each solvent and temperature condition.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Stability Data for this compound in Different Solvents at 25°C

Time (hours)% Remaining in Methanol% Remaining in Acetonitrile% Remaining in PBS (pH 7.4)
0100.0100.0100.0
299.599.898.2
498.999.596.5
897.899.193.1
1296.798.690.0
2493.597.281.3
4887.494.566.1
7281.691.852.7

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) dilute Dilute Stock in Test Solvents (e.g., Methanol, ACN, PBS) stock->dilute incubate Incubate at Controlled Temperatures (4°C, 25°C, 40°C) dilute->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sample hplc Analyze by HPLC-UV or LC-MS sample->hplc data Quantify Remaining Compound hplc->data

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products parent This compound oxidized Oxidized Products parent->oxidized Oxidation (O2, peroxides) photo Photodegradation Products (e.g., Isomers) parent->photo Photodegradation (UV/Vis Light) ph_mediated pH-Mediated Degradants parent->ph_mediated Acid/Base Catalysis

Caption: Potential degradation pathways for this compound.

References

degradation pathways of megastigmane sesquiterpenoids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with megastigmane sesquiterpenoids. The information provided aims to address common challenges encountered during the extraction process that may lead to the degradation of these valuable compounds.

Troubleshooting Guide

Issue: Low or no yield of megastigmane sesquiterpenoids in the final extract.

Possible Cause Troubleshooting Steps
Degradation due to improper drying of plant material. Ensure plant material is dried under conditions that minimize enzymatic and oxidative degradation. Lyophilization (freeze-drying) or drying at low temperatures (e.g., 30-40°C) with good air circulation is recommended. High temperatures during drying can lead to the loss of volatile and thermally labile compounds.[1]
Incomplete extraction due to inappropriate solvent selection. The polarity of the extraction solvent is crucial. Megastigmane sesquiterpenoids, particularly in their glycosidic forms, are often best extracted with polar solvents. Consider using methanol (B129727), ethanol (B145695), or aqueous mixtures of these solvents.[2][3] For aglycones, less polar solvents may be more effective. Stepwise extraction with solvents of increasing polarity can also be beneficial.
Hydrolysis of glycosides during extraction. If the target compounds are glycosides, avoid strongly acidic or basic extraction conditions, which can cleave the sugar moieties.[4][5] Maintain a neutral or slightly acidic pH during extraction. If acid is used to prevent microbial growth, use it at a low concentration and at a low temperature.
Thermal degradation during extraction. Avoid high temperatures during extraction, especially for extended periods. Maceration at room temperature or low-temperature sonication are preferable to methods like Soxhlet extraction, which uses high temperatures.[1][6] If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Oxidative degradation. Megastigmanes are oxidative products of carotenoids and can be susceptible to further oxidation.[7][8][9] Perform extractions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent may also be beneficial.
Photodegradation. Protect the plant material and extracts from direct light, as UV radiation can induce degradation of photosensitive compounds.[10] Use amber glassware or cover extraction vessels with aluminum foil.

Issue: Presence of unexpected or unknown compounds in the extract.

Possible Cause Troubleshooting Steps
Formation of degradation products. The presence of new compounds may indicate the degradation of the target megastigmane sesquiterpenoids. Analyze the extract using techniques like LC-MS or GC-MS to identify potential degradation products.[9][11] Compare the profiles of extracts obtained under different conditions (e.g., with and without heat, different pH) to identify peaks corresponding to degradation products.
Reaction with the extraction solvent. Some solvents, under certain conditions, can react with the compounds being extracted. For example, ethanol has been shown to react with sesquiterpene lactones.[12] If artifact formation is suspected, try using a different, less reactive solvent for extraction.
Contamination. Ensure all glassware and equipment are thoroughly cleaned to avoid contamination from previous extractions or other sources. Use high-purity solvents to prevent the introduction of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of megastigmane sesquiterpenoid degradation during extraction?

A1: The most common causes of degradation are exposure to high temperatures, strongly acidic or basic conditions, oxygen, and light.[1][5][10] These factors can lead to hydrolysis of glycosides, oxidation, and structural rearrangements of the sesquiterpenoid backbone.

Q2: What is the ideal solvent for extracting megastigmane sesquiterpenoids?

A2: The ideal solvent depends on the specific megastigmane sesquiterpenoids being targeted (glycosides vs. aglycones). For glycosides, polar solvents like methanol, ethanol, or their aqueous mixtures are generally effective.[2][3] For less polar aglycones, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) may be more suitable. It is often beneficial to perform a preliminary small-scale extraction with a few different solvents to determine the optimal choice for your plant material.

Q3: How can I prevent the hydrolysis of megastigmane glycosides during extraction?

A3: To prevent hydrolysis, maintain a neutral or slightly acidic pH during the extraction process. Avoid the use of strong acids or bases. If the plant material itself is highly acidic or basic, consider neutralizing it before extraction. Work at low temperatures, as hydrolysis reactions are accelerated by heat.

Q4: Are there any analytical techniques that can help me identify degradation products?

A4: Yes, hyphenated chromatographic techniques are very useful for this purpose. Liquid chromatography-mass spectrometry (LC-MS) is well-suited for analyzing the less volatile glycosides and their degradation products. Gas chromatography-mass spectrometry (GC-MS) is excellent for analyzing the more volatile aglycones and smaller degradation products.[9][11] Comparing chromatograms of samples prepared under different conditions can help to pinpoint peaks that correspond to degradation products.

Q5: My target megastigmane sesquiterpenoid is known to be unstable. What extraction method should I use?

A5: For unstable compounds, it is best to use a gentle extraction method that avoids harsh conditions. Maceration at room temperature with occasional agitation is a good starting point. Ultrasound-assisted extraction (UAE) at low temperatures can also be effective as it can reduce extraction time. Supercritical fluid extraction (SFE) with carbon dioxide is another gentle technique that avoids the use of organic solvents and high temperatures, but the equipment is more specialized.

Experimental Protocols

Protocol 1: General Extraction of Megastigmane Sesquiterpenoid Glycosides with Minimized Degradation

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to minimize enzymatic degradation.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered plant material in an amber glass flask.

    • Add a pre-chilled, degassed solution of 80% methanol in water (v/v). Use a solvent-to-sample ratio of 10:1 (mL:g).

    • The addition of an antioxidant like ascorbic acid (0.1% w/v) is optional but recommended.

    • Seal the flask and wrap it in aluminum foil to protect it from light.

    • Perform the extraction on a shaker at room temperature (20-25°C) for 24 hours. Alternatively, use an ultrasonic bath at a controlled low temperature (<30°C) for 1-2 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper or a similar grade.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the concentrated extract at -20°C or below under an inert atmosphere (e.g., argon) until further purification or analysis.

Degradation Pathways Overview

The following diagram illustrates the primary factors that can lead to the degradation of megastigmane sesquiterpenoids during the extraction process.

DegradationPathways Degradation Pathways of Megastigmane Sesquiterpenoids During Extraction Megastigmane Megastigmane Sesquiterpenoid (Glycoside or Aglycone) Degradation Degradation Products (e.g., Aglycone, Oxidized forms, Rearranged structures) Megastigmane->Degradation Degradation Heat High Temperature Heat->Megastigmane affects AcidBase Extreme pH (Acid/Base) AcidBase->Megastigmane affects Oxygen Oxygen (Oxidation) Oxygen->Megastigmane affects Light Light (Photodegradation) Light->Megastigmane affects

Caption: Factors contributing to the degradation of megastigmane sesquiterpenoids.

References

Technical Support Center: Optimizing HPLC Separation of 6,9,10-Trihydroxy-7-megastigmen-3-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6,9,10-Trihydroxy-7-megastigmen-3-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these complex sesquiterpenoid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am not achieving any separation of my this compound isomers. I only see a single, broad peak. What are the initial steps for troubleshooting?

A1: Co-elution of isomers is a common challenge, especially with structurally similar compounds. Here’s a systematic approach to achieve initial separation:

  • Confirm System Suitability: First, ensure your HPLC system is performing optimally. Run a standard mix with known retention times to check for system issues.

  • Strengthen Solvent Polarity: These isomers are highly polar due to multiple hydroxyl groups. If you are using a standard C18 column, they may have insufficient retention, leading to elution near the solvent front. Try decreasing the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase to increase retention.

  • Evaluate Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider a column with a different stationary phase. A polar-embedded or phenyl-hexyl column can offer alternative selectivities for polar compounds through different interaction mechanisms like pi-pi interactions.

  • Adjust Mobile Phase pH: The hydroxyl groups on the isomers can have different pKa values. A slight adjustment in the mobile phase pH can alter the ionization state of the isomers, potentially leading to differential interactions with the stationary phase and improved separation.[1][2][3][4] It is advisable to work within a pH range that is at least one unit away from the analyte's pKa.[5]

Q2: I have achieved partial separation, but the resolution between two critical isomers is less than 1.5. How can I improve the resolution?

A2: Improving resolution requires fine-tuning your chromatographic parameters. Here are several strategies:

  • Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or vice-versa. These solvents provide different selectivities and can alter the elution order and spacing of your peaks.

  • Reduce the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can significantly improve the resolution of closely eluting peaks.

  • Lower the Flow Rate: Decreasing the flow rate can enhance separation efficiency, leading to sharper peaks and better resolution.[6] However, this will also increase the run time.

  • Adjust the Column Temperature: Temperature affects mobile phase viscosity and mass transfer. Experiment with temperatures between 25°C and 40°C. Sometimes, a lower temperature can improve resolution for isomers.[6]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates and, consequently, the resolving power.

Q3: My isomer peaks are exhibiting significant tailing. What causes this and how can I fix it?

A3: Peak tailing for polar, hydroxylated compounds is often caused by secondary interactions with active sites on the silica (B1680970) backbone of the stationary phase (silanols).

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize exposed silanols. Ensure you are using such a column.

  • Modify Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol (B1196071) groups, reducing peak tailing.

  • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can saturate the active sites and improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7] Try reducing the injection volume or diluting your sample.

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase if possible. A stronger sample solvent can cause peak distortion.

Q4: My retention times are drifting between injections. What are the likely causes?

A4: Retention time drift can compromise the reliability of your results. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to equilibrate with at least 10 column volumes.

  • Mobile Phase Instability: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile organic component. If using a buffer, ensure it is fully dissolved and stable.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[6]

  • Pump Performance: Inconsistent pump performance or leaks in the system can lead to flow rate fluctuations. Check for pressure fluctuations and perform routine pump maintenance.

Experimental Protocols

Below is a detailed hypothetical methodology for the development of an HPLC method for the separation of this compound isomers.

Hypothetical Protocol: Reversed-Phase HPLC Method Development
  • Instrumentation:

    • HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Data Acquisition Software.

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm (based on typical UV absorbance for enone systems, requires experimental verification).

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the sample in 10% Acetonitrile/90% Water.

  • Optimization Strategy:

    • Step 1 (Column Screening): If initial separation is poor, screen alternative column chemistries such as a Phenyl-Hexyl and a Polar-Embedded C18 column under the same gradient conditions.

    • Step 2 (Mobile Phase Optimization): Evaluate the effect of methanol as the organic modifier (Mobile Phase B) in place of acetonitrile.

    • Step 3 (Gradient Optimization): Adjust the gradient slope and duration to maximize the resolution of the most closely eluting pair of isomers.

    • Step 4 (Temperature and Flow Rate Fine-Tuning): Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C) and flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to achieve optimal resolution and peak shape.

Data Presentation

The following tables represent hypothetical data from the optimization experiments described above.

Table 1: Effect of Column Chemistry on Isomer Resolution (Rs)

Isomer PairC18 Resolution (Rs)Phenyl-Hexyl Resolution (Rs)Polar-Embedded C18 Resolution (Rs)
Isomer 1-20.851.351.10
Isomer 2-31.101.651.45
Isomer 3-40.951.401.20

Table 2: Effect of Organic Modifier and Gradient Slope on Resolution (Rs) of Isomer Pair 2-3 on a Phenyl-Hexyl Column

Gradient (20 min)Acetonitrile (Rs)Methanol (Rs)
10-40% B1.651.50
15-35% B (Shallow)1.801.65
10-50% B (Steep)1.451.30

Table 3: Effect of Temperature and Flow Rate on Resolution (Rs) of Isomer Pair 2-3 (Phenyl-Hexyl Column, 15-35% Acetonitrile Gradient)

TemperatureFlow Rate: 0.8 mL/min (Rs)Flow Rate: 1.0 mL/min (Rs)
25°C1.951.85
30°C1.901.80
35°C1.801.70

Visualizations

Experimental Workflow

The following diagram illustrates a systematic workflow for developing and optimizing the HPLC separation of the target isomers.

HPLC_Optimization_Workflow start_node Start: Isomer Mixture initial_method 1. Run Initial Method (C18, ACN/H2O Gradient) start_node->initial_method process_node process_node decision_node decision_node data_node data_node end_node Optimized Method check_separation Separation Achieved? initial_method->check_separation screen_columns 2. Screen Columns (Phenyl, Polar-Embedded) check_separation->screen_columns No optimize_gradient 3. Optimize Gradient (Slope, Organic Modifier) check_separation->optimize_gradient Yes select_best_column Select Best Column screen_columns->select_best_column select_best_column->optimize_gradient check_resolution Resolution > 1.5? optimize_gradient->check_resolution fine_tune 4. Fine-Tune (Temp & Flow Rate) check_resolution->fine_tune No final_check Resolution & Peak Shape OK? check_resolution->final_check Yes fine_tune->final_check final_check->end_node Yes final_check->optimize_gradient No, Re-optimize

Caption: HPLC method development workflow for isomer separation.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues like poor resolution and bad peak shape.

Troubleshooting_Tree problem_node Problem Detected problem_type What is the issue? problem_node->problem_type decision_node decision_node solution_node solution_node poor_resolution Poor Resolution (Rs < 1.5) problem_type->poor_resolution Poor Resolution bad_peak_shape Bad Peak Shape problem_type->bad_peak_shape Bad Peak Shape res_cause Are peaks sharp? poor_resolution->res_cause shallow_gradient Decrease Gradient Slope Change Organic Modifier res_cause->shallow_gradient Yes lower_flow Decrease Flow Rate Increase Column Length res_cause->lower_flow No (Broad Peaks) shape_type Tailing or Fronting? bad_peak_shape->shape_type adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) shape_type->adjust_ph Tailing check_overload Reduce Injection Volume Dilute Sample shape_type->check_overload Fronting

References

improving the yield of "6,9,10-Trihydroxy-7-megastigmen-3-one" from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of "6,9,10-Trihydroxy-7-megastigmen-3-one" from its natural sources.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. It is classified as a megastigmane sesquiterpenoid. The primary documented natural source of this compound is the plant Trigonostemon chinensis Merr. Megastigmane derivatives, in general, are widely distributed in the plant kingdom.

Q2: What is the general biosynthetic pathway of this compound?

A2: Megastigmanes are formed through the oxidative cleavage of carotenoids, such as neoxanthin (B191967) and lutein, by carotenoid cleavage dioxygenases (CCDs). This process generates a C13 ketone intermediate, which then undergoes a series of enzymatic modifications, including hydroxylations and glycosylations, to form the diverse range of megastigmane structures, including this compound.

Biosynthesis of this compound Carotenoids Carotenoids (e.g., Neoxanthin, Lutein) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Oxidative Cleavage C13_ketone C13-Norisoprenoid Intermediate CCD->C13_ketone Hydroxylation Hydroxylation Steps C13_ketone->Hydroxylation Enzymatic Modification Target_Compound This compound Hydroxylation->Target_Compound

Biosynthesis of this compound.

Q3: Are there strategies to enhance the in-planta accumulation of this compound?

A3: Yes, several strategies can be employed to potentially increase the yield of sesquiterpenoids like this compound within the plant material itself:

  • Elicitation: Application of elicitors, such as methyl jasmonate (MeJA), can trigger plant defense responses and stimulate the production of secondary metabolites, including terpenoids.

  • Metabolic Engineering: This approach involves modifying the plant's biosynthetic pathways. For instance, inhibiting competing pathways, such as the triterpenoid (B12794562) pathway, can redirect metabolic flux towards sesquiterpenoid production.

  • Optimizing Growth Conditions: Abiotic stress factors like controlled drought or temperature variations have been shown to influence the production of secondary metabolites in some plant species.

II. Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Guide 1: Low Extraction Yield
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure the plant material is finely ground to a homogenous powder to maximize the surface area for solvent penetration. For fresh material, cryogenic grinding with liquid nitrogen can prevent degradation.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. For megastigmanes, which are often found as glycosides, a polar solvent like methanol (B129727) or ethanol, often in an aqueous mixture (e.g., 80% methanol), is a good starting point. If the target is the aglycone, a less polar solvent might be more effective. A sequential extraction with solvents of increasing polarity can also be beneficial.
Suboptimal Extraction Parameters Optimize the solvent-to-solid ratio, extraction time, and temperature. Generally, a higher ratio, longer duration, and moderate heat can improve yield, but excessive heat may degrade the compound.
Incomplete Extraction Perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction of the target compound from the plant matrix.
Guide 2: Co-extraction of Impurities
Potential Cause Troubleshooting Steps
Extraction of Highly Abundant Compounds A preliminary defatting step with a nonpolar solvent like hexane (B92381) can remove lipids and other nonpolar compounds that might interfere with subsequent purification.
Solvent System Lacks Selectivity Employ a multi-step liquid-liquid partitioning scheme. After initial extraction, the crude extract can be partitioned between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity.
Complex Plant Matrix Utilize solid-phase extraction (SPE) with a suitable sorbent to selectively retain and then elute the target compound or to remove specific classes of impurities.
Guide 3: Issues During Liquid-Liquid Extraction
Potential Cause Troubleshooting Steps
Emulsion Formation - Reduce the vigor of shaking; gentle inversions are often sufficient. - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifuge the mixture at a low speed. - Filter the emulsified layer through a bed of Celite or glass wool.
Poor Phase Separation - Ensure the separatory funnel is clean and free of detergents. - Allow sufficient time for the layers to settle. - If the interface is not sharp, try adding a small amount of the organic solvent to see if it clarifies the upper layer, or water for the lower layer.
Guide 4: Challenges in Chromatographic Purification
Potential Cause Troubleshooting Steps
Poor Separation on Silica (B1680970) Gel Column - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. - If the compound is very polar, consider using reversed-phase chromatography (e.g., C18 silica).
Compound Streaking or Tailing - Ensure the column is packed uniformly to avoid channeling. - Load the sample in a minimal volume of a solvent in which it is highly soluble but which is a weak eluent for the column. - The sample may be acidic or basic; adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase can improve peak shape.
Irreversible Adsorption on Stationary Phase - Test the stability of the compound on a small amount of silica gel before performing large-scale chromatography. - Consider using a different stationary phase, such as alumina (B75360) or Sephadex.

III. Data Presentation

The following tables provide illustrative data on how different extraction parameters can influence the yield of sesquiterpenoids. Note that this data is based on studies of similar compounds and should be used as a guideline for optimizing the extraction of this compound.

Table 1: Illustrative Comparison of Extraction Solvents on Sesquiterpenoid Yield

Solvent SystemRelative Yield (%)Notes
100% Hexane35Extracts non-polar compounds.
100% Ethyl Acetate65Good for moderately polar compounds.
80% Methanol (aq)92Effective for more polar compounds and glycosides.
100% Methanol85Effective for polar compounds.

Table 2: Illustrative Effect of Extraction Time and Temperature on Yield

Extraction MethodTemperature (°C)Time (hours)Relative Yield (%)
Maceration252468
Maceration254875
Soxhlet65 (Methanol)695
Ultrasound-Assisted40188

IV. Experimental Protocols

Protocol 1: General Extraction and Isolation of Megastigmanes

This protocol is a representative procedure based on methodologies for isolating megastigmane glycosides from plant sources.

Extraction and Isolation Workflow Plant_Material Dried and Powdered Plant Material Extraction Maceration with 80% MeOH (3x with fresh solvent) Plant_Material->Extraction Filtration Filtration and Concentration (under reduced pressure) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H2O) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Combined Pure Fractions Fraction_Collection->Purified_Fractions Final_Purification Preparative HPLC or Recrystallization Purified_Fractions->Final_Purification Final_Compound Pure this compound Final_Purification->Final_Compound

General workflow for extraction and isolation.

Methodology:

  • Preparation of Plant Material: Air-dry the plant material (e.g., roots and stems of Trigonostemon chinensis) at room temperature and grind into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The target compound is likely to be in the more polar fractions (e.g., ethyl acetate).

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Analysis: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the compound of interest.

  • Final Purification: Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS).

Technical Support Center: Troubleshooting NMR Signal Overlap in Polyhydroxylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in polyhydroxylated compounds such as carbohydrates, natural products, and polyols.

Frequently Asked Questions (FAQs)

Q1: Why are the hydroxyl (-OH) proton signals in my ¹H NMR spectrum broad or not visible?

A1: Hydroxyl protons are exchangeable and can participate in rapid chemical exchange with other exchangeable protons (like trace water in the solvent) or deuterium (B1214612) from deuterated solvents.[1][2] This exchange process can lead to significant line broadening, causing the signals to become indistinguishable from the baseline.[1] The rate of exchange is highly dependent on the solvent, temperature, and concentration.[2]

Q2: How does the choice of NMR solvent affect the appearance of hydroxyl signals?

A2: The choice of deuterated solvent has a profound impact on the appearance of hydroxyl signals:[1][2]

  • Aprotic, non-polar solvents (e.g., CDCl₃, benzene-d₆): In these solvents, hydroxyl protons often appear as broad signals due to intermediate exchange rates.[1]

  • Protic solvents (e.g., D₂O, MeOD): These solvents contain exchangeable deuterium atoms that will replace the hydroxyl protons, causing the -OH signals to diminish or disappear entirely from the ¹H NMR spectrum.[1][2]

  • Aprotic, polar solvents (e.g., DMSO-d₆, DMF-d₇): These solvents form strong hydrogen bonds with the hydroxyl groups, which slows down the rate of proton exchange. This results in sharper, more well-defined -OH signals that are often observable.[1][3]

Q3: My aliphatic proton signals are heavily overlapped. What is the first step I should take to resolve them?

A3: When faced with significant overlap in the aliphatic region of a ¹H NMR spectrum of a polyhydroxylated compound, the most effective initial step is to employ two-dimensional (2D) NMR techniques.[4][5] A combination of COSY and HSQC experiments is highly recommended. The COSY spectrum will reveal proton-proton coupling networks, while the HSQC spectrum will disperse the proton signals based on the chemical shifts of the carbons they are attached to, often resolving the overlap.[6][7]

Q4: Can temperature changes help in resolving signal overlap?

A4: Yes, varying the temperature of the NMR experiment can be a useful strategy. Increasing the temperature can sometimes sharpen broad hydroxyl signals by moving the exchange rate into the fast-exchange regime.[1] For overlapping signals of conformationally flexible molecules, changing the temperature may alter the equilibrium between conformers, leading to changes in chemical shifts that could resolve the overlap.[8]

Q5: What is chemical derivatization and how can it help with signal overlap?

A5: Chemical derivatization involves chemically modifying the polyhydroxylated compound, typically by reacting the hydroxyl groups to form esters (e.g., acetates) or other derivatives.[7] This modification can alter the electronic environment of nearby protons, leading to changes in their chemical shifts and potentially resolving signal overlap.[7] Derivatization can also be used to introduce NMR-active nuclei like ¹⁹F or ³¹P for specialized NMR experiments.[9]

Troubleshooting Guides

Problem 1: Overlapping Methylene and Methine Signals in the Aliphatic Region

Symptoms: The ¹H NMR spectrum shows a complex, unresolved multiplet in the aliphatic region (typically 3.0-4.5 ppm for carbohydrates), making it impossible to assign individual proton resonances.[10][11]

Solutions:

  • Utilize 2D NMR Spectroscopy: This is the most powerful approach to resolve overlap.[12]

    • COSY (Correlation Spectroscopy): Identifies J-coupled protons, helping to trace out spin systems.[6]

    • TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct coupling, revealing all protons within a spin system. This is particularly useful for identifying all the protons of a single monosaccharide unit in an oligosaccharide.[6][10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Since ¹³C spectra have a much larger chemical shift dispersion, this experiment is excellent for separating overlapping proton signals.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure, especially across glycosidic linkages or at quaternary centers.[6][10]

  • Employ a Higher Field NMR Spectrometer: If available, using a higher field instrument (e.g., 600 MHz vs. 400 MHz) increases the chemical shift dispersion, which can lead to better resolution of overlapping signals.[5]

  • Change the NMR Solvent: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and potentially resolve overlap.[5][8]

Problem 2: Broad or Disappearing Hydroxyl Proton Signals

Symptoms: The expected number of hydroxyl proton signals is not observed, or the signals that are present are very broad and difficult to integrate accurately.[1]

Solutions:

  • Solvent Selection:

    • To observe hydroxyl protons as sharp signals, use a hydrogen-bond accepting solvent like DMSO-d₆ .[1][13]

    • To confirm that a signal is from a hydroxyl proton, add a drop of D₂O to the NMR tube. The hydroxyl proton will exchange with deuterium, and its signal will disappear from the spectrum.[8]

  • Temperature Adjustment: Lowering the temperature can sometimes slow down the proton exchange rate, leading to sharper signals. Conversely, increasing the temperature can also sharpen signals by moving into the fast exchange regime.[2]

  • Sample Preparation: Ensure the deuterated solvent is anhydrous, as trace amounts of water can exacerbate the problem of proton exchange.[8]

Quantitative Data Summary

The effectiveness of different solvents on chemical shift dispersion is compound-specific. However, the following table provides a qualitative comparison of common deuterated solvents for the analysis of polyhydroxylated compounds.

Deuterated SolventHydroxyl (-OH) Signal AppearanceGeneral Proton Signal DispersionNotes
CDCl₃ Typically broad or not observed[1]GoodA common starting point for many organic molecules.
D₂O Exchanged and not observed[1]Good, but can have overlap with HODIdeal for highly water-soluble compounds like simple sugars.
DMSO-d₆ Generally sharp and observable[1][13]ExcellentForms strong hydrogen bonds, slowing -OH exchange.[13]
Benzene-d₆ Broad[1]Can be very different from CDCl₃, useful for resolving overlapAromatic solvent-induced shifts can significantly alter the spectrum.[8]
Methanol-d₄ Exchanged and not observed[2]GoodA protic solvent that will exchange with hydroxyl protons.[2]

Experimental Protocols

Protocol 1: Chemical Derivatization - Acetylation of a Polyol

This protocol describes a general procedure for acetylating hydroxyl groups to aid in NMR signal resolution.

  • Dissolution: Dissolve the polyhydroxylated compound (e.g., 10 mg) in pyridine (B92270) (0.5 mL).

  • Reagent Addition: Add acetic anhydride (B1165640) (5 equivalents) to the solution. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.[7]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting acetate derivative by column chromatography if necessary.[7]

  • NMR Analysis: Dissolve the purified acetylated product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum. The acetyl methyl groups will appear as sharp singlets around 2 ppm, and the signals of the protons attached to the carbon-bearing hydroxyls will be shifted downfield, often resolving previous overlap.

Protocol 2: Acquiring a 2D HSQC Spectrum

This protocol outlines the basic steps for setting up a standard HSQC experiment. Specific parameters will need to be optimized for the spectrometer and sample being used.

  • Sample Preparation: Prepare a concentrated solution of the polyhydroxylated compound in a suitable deuterated solvent.

  • 1D Spectra: Acquire and reference standard ¹H and ¹³C NMR spectra.

  • Load HSQC Pulse Program: Select a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

  • Set Spectral Widths: Set the spectral width in the proton dimension (F2) to encompass all proton signals. Set the spectral width in the carbon dimension (F1) to cover the expected range of carbon signals (e.g., 50-110 ppm for carbohydrates).

  • Set Acquisition Parameters:

    • Set the number of scans based on the sample concentration.

    • Set the number of increments in the F1 dimension (typically 256 or 512).

    • Use a relaxation delay of 1-2 seconds.

  • Acquisition: Start the 2D acquisition.

  • Processing: After acquisition, the data needs to be processed with Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis: Analyze the resulting 2D spectrum, where cross-peaks indicate correlations between directly bonded protons and carbons.[6]

Visualizations

Troubleshooting_Workflow start Overlapping Signals in ¹H NMR is_OH Are -OH signals the primary issue? start->is_OH is_aliphatic Are aliphatic (C-H) signals overlapping? start->is_aliphatic change_solvent Change to DMSO-d₆ (to observe sharp signals) is_OH->change_solvent Yes run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC, TOCSY) is_aliphatic->run_2d_nmr Yes d2o_shake D₂O Shakeout (to confirm -OH peaks) change_solvent->d2o_shake end_resolved Signals Resolved d2o_shake->end_resolved higher_field Use Higher Field Magnet run_2d_nmr->higher_field derivatization Chemical Derivatization (e.g., Acetylation) higher_field->derivatization derivatization->end_resolved

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

TwoD_NMR_Logic cluster_homonuclear Homonuclear (¹H-¹H) cluster_heteronuclear Heteronuclear (¹H-¹³C) COSY COSY TOCSY TOCSY COSY->TOCSY Extends correlation NOESY NOESY / ROESY COSY->NOESY Spatial proximity HSQC HSQC TOCSY->HSQC Assigns spin systems HMBC HMBC HSQC->HMBC Connects fragments

Caption: Logical relationships between common 2D NMR experiments.

References

preventing degradation of "6,9,10-Trihydroxy-7-megastigmen-3-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 6,9,10-Trihydroxy-7-megastigmen-3-one during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Unexpected Degradation of the Compound

  • Possible Cause: Exposure to adverse environmental conditions.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Confirm that the compound is stored at the recommended temperature. Excursions to higher temperatures can accelerate degradation.

    • Assess Light Exposure: Ensure the compound is stored in a light-protected environment. Use amber vials or store containers in the dark.

    • Check Container Seal: Inspect the container for a tight seal to prevent exposure to oxygen and moisture.

    • Evaluate Solvent Purity: If stored in solution, ensure the solvent is of high purity and free of contaminants that could catalyze degradation.

Issue 2: Inconsistent Analytical Results

  • Possible Cause: Partial degradation of the sample or issues with the analytical method.

  • Troubleshooting Steps:

    • Fresh Sample Analysis: Analyze a freshly prepared sample from a new stock vial to rule out degradation of the working solution.

    • Method Validation: Verify that the analytical method is stability-indicating and capable of separating the intact compound from its degradation products.

    • Reference Standard Check: Assess the purity and integrity of the reference standard being used for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended Condition
Temperature -20°C for long-term storage. 2-8°C for short-term storage.
Light Protect from light. Store in amber vials or in the dark.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Form Store as a dry solid if possible. If in solution, use a high-purity, degassed solvent.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which includes multiple hydroxyl groups and a ketone functionality, potential degradation pathways include:

  • Oxidation: The polyol and enone moieties are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.

  • Photodegradation: The conjugated enone system can absorb UV light, leading to photochemical reactions and degradation.

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.

Q3: How can I monitor the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method should be able to separate the parent compound from any potential degradation products. Regular analysis of stored samples will allow you to quantify the remaining intact compound and detect the formation of impurities over time.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method suitable for assessing the stability of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 235 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in methanol to a known concentration and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak area of this compound and calculate its concentration based on a calibration curve generated from the standards. The appearance of new peaks with different retention times indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.

Stress ConditionProcedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
Oxidation Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Stress Expose the solid compound to 60°C for 48 hours.
Photostability Expose the compound (solid and in solution) to UV light (254 nm) for 24 hours.

Analysis: After exposure to each stress condition, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze by the stability-indicating HPLC method.

Visualizations

degradation_pathway Compound This compound Oxidation Oxidation Products Compound->Oxidation O₂ / Light Photodegradation Photodegradation Products Compound->Photodegradation UV Light Thermal_Degradation Thermal Degradation Products Compound->Thermal_Degradation Heat

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow Start Degradation Observed Check_Storage Verify Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solvent Assess Solvent Purity Check_Storage->Check_Solvent Conditions OK Optimize_Storage Optimize Storage Protocol Check_Storage->Optimize_Storage Conditions Not OK Check_Method Validate Analytical Method Check_Solvent->Check_Method Solvent OK Check_Solvent->Optimize_Storage Solvent Not OK Identify_Degradants Characterize Degradation Products Check_Method->Identify_Degradants Method OK Check_Method->Optimize_Storage Method Not OK Identify_Degradants->Optimize_Storage End Compound Stabilized Optimize_Storage->End

Caption: Troubleshooting workflow for unexpected compound degradation.

Technical Support Center: Synthesis of Trihydroxy-megastigmenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trihydroxy-megastigmenone derivatives. The information provided is collated from established synthetic methodologies for related compounds and highlights potential byproducts and procedural challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of trihydroxy-megastigmenone derivatives?

A1: The most common starting material is β-ionone, a readily available compound derived from the cyclization of pseudoionone. Other precursors can include α-ionone or related megastigmane structures that are subsequently functionalized.

Q2: What are the key synthetic steps in preparing trihydroxy-megastigmenone derivatives from β-ionone?

A2: A typical synthetic route involves a series of oxidation and reduction reactions to introduce the three hydroxyl groups. A common strategy is:

  • Epoxidation of the cyclohexene (B86901) ring of β-ionone to form 5,6-epoxy-β-ionone.

  • Hydrolysis of the epoxide to yield a diol.

  • Allylic oxidation or other methods to introduce the third hydroxyl group at a different position on the ring or side chain.

  • Reduction of the ketone on the side chain, if required, to yield a triol.

Q3: What analytical techniques are recommended for identifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of byproducts. High-Performance Liquid Chromatography (HPLC) is crucial for separating impurities from the main product. For structural elucidation of these isolated impurities, Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) are indispensable.

Q4: Can reaction conditions be optimized to minimize byproduct formation?

A4: Yes, optimization of reaction conditions is critical. Key parameters to consider include:

  • Temperature: Lower temperatures often increase selectivity and reduce the formation of degradation products.

  • Catalyst: The choice of catalyst can significantly influence the reaction pathway and selectivity. For instance, in epoxidation, some catalysts may favor the desired epoxide while others might promote side reactions like Baeyer-Villiger oxidation.

  • Solvent: The polarity and proticity of the solvent can affect reaction rates and the stability of intermediates.

  • pH: Controlling the pH is crucial, especially during hydrolysis and acid-catalyzed rearrangements.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of trihydroxy-megastigmenone derivatives.

Problem 1: Low yield of 5,6-epoxy-β-ionone during the epoxidation of β-ionone.
Possible Cause Suggested Solution Byproduct(s) to Investigate
Incomplete reactionIncrease reaction time or temperature moderately. Ensure proper stirring.Unreacted β-ionone
Degradation of the productUse milder reaction conditions. Check the stability of the epoxide under the workup conditions.Various unidentified degradation products
Competing side reactionsUse a more selective epoxidation agent. For example, m-CPBA can sometimes lead to Baeyer-Villiger oxidation. Consider using reagents like dimethyldioxirane (B1199080) or a catalyzed reaction with hydrogen peroxide.Baeyer-Villiger oxidation product (enol ester)
Catalyst deactivationEnsure the catalyst is fresh and used in the correct stoichiometric amount.Unreacted β-ionone
Problem 2: Formation of multiple products during the hydrolysis of 5,6-epoxy-β-ionone.
Possible Cause Suggested Solution Byproduct(s) to Investigate
Acid-catalyzed rearrangementUse milder acidic conditions or a two-phase system to control the reaction. Consider enzymatic hydrolysis for higher selectivity.Rearranged diols, α-ionone derivatives
Incomplete hydrolysisIncrease reaction time or temperature. Ensure adequate mixing of the reagents.Unreacted 5,6-epoxy-β-ionone
Over-oxidationIf oxidative conditions are present, ensure the reaction is performed under an inert atmosphere.Keto-derivatives
Problem 3: Difficulty in achieving selective hydroxylation for the third hydroxyl group.
Possible Cause Suggested Solution Byproduct(s) to Investigate
Non-selective oxidizing agentEmploy a directing group to guide the hydroxylation to the desired position. Use a more regioselective reagent, such as selenium dioxide for allylic oxidation.Isomeric monohydroxylated or dihydroxylated byproducts
Over-oxidationUse a stoichiometric amount of the oxidizing agent and monitor the reaction closely by TLC or HPLC.Keto-derivatives, diones
Steric hindranceIf the target position is sterically hindered, a different synthetic route or a less bulky reagent may be necessary.Hydroxylation at a less hindered position

Quantitative Data Summary

The following table summarizes potential yields and byproduct percentages based on related syntheses found in the literature. Note that these are illustrative and actual results will vary based on specific substrates and conditions.

Reaction Step Desired Product Typical Yield (%) Major Byproduct(s) Byproduct Percentage (%)
Epoxidation of β-ionone5,6-epoxy-β-ionone70-85Baeyer-Villiger product5-15
Hydrolysis of epoxide5,6-dihydroxy-dihydro-β-ionone60-80Rearrangement products10-25
Allylic Oxidation3-hydroxy-5,6-dihydroxy-dihydro-β-ionone40-60Over-oxidized products (ketones)15-30

Experimental Protocols

Protocol 1: Epoxidation of β-Ionone

Objective: To synthesize 5,6-epoxy-β-ionone from β-ionone.

Materials:

  • β-ionone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve β-ionone (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve m-CPBA (1.1 equivalents) in DCM and add it dropwise to the β-ionone solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-epoxy-β-ionone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Acid-Catalyzed Hydrolysis of 5,6-epoxy-β-ionone

Objective: To synthesize 5,6-dihydroxy-dihydro-β-ionone.

Materials:

  • 5,6-epoxy-β-ionone

  • Acetone (B3395972)

  • Water

  • Sulfuric acid (catalytic amount)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 5,6-epoxy-β-ionone (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of sulfuric acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude diol.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow start Start: β-Ionone epoxidation Step 1: Epoxidation (e.g., m-CPBA) start->epoxidation epoxide 5,6-Epoxy-β-ionone epoxidation->epoxide hydrolysis Step 2: Hydrolysis (e.g., H₂O/H⁺) epoxide->hydrolysis diol 5,6-Dihydroxy-dihydro-β-ionone hydrolysis->diol hydroxylation Step 3: Selective Hydroxylation (e.g., allylic oxidation) diol->hydroxylation trihydroxy Trihydroxy-megastigmenone Derivative hydroxylation->trihydroxy

Caption: A generalized experimental workflow for the synthesis of trihydroxy-megastigmenone derivatives.

Troubleshooting_Logic cluster_optimization Optimization Strategies start Low Yield of Desired Product check_purity Check Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions analyze_byproducts Analyze Byproducts (HPLC, MS, NMR) start->analyze_byproducts optimize_temp Lower Temperature analyze_byproducts->optimize_temp Degradation Products optimize_catalyst Change Catalyst/Reagent analyze_byproducts->optimize_catalyst Isomeric Byproducts optimize_solvent Modify Solvent System analyze_byproducts->optimize_solvent Solubility Issues

Caption: A logical troubleshooting workflow for addressing low product yields.

Signaling_Pathway_Placeholder cluster_inhibition Potential Inhibition by Trihydroxy-megastigmenone receptor Cell Surface Receptor secondary_messenger Secondary Messenger Cascade receptor->secondary_messenger kinase_cascade Kinase Cascade (e.g., MAPK pathway) secondary_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response inhibitor Trihydroxy-megastigmenone Derivative inhibitor->kinase_cascade Inhibition

Caption: A hypothetical signaling pathway potentially modulated by trihydroxy-megastigmenone derivatives.

Validation & Comparative

Unveiling the Structure of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Comparative Guide to Synthetic Approaches of Related Megastigmanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a natural product's structure through total synthesis is a critical step. While the total synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one has not been documented, this guide provides a comparative analysis of synthetic strategies for structurally related megastigmane sesquiterpenoids, offering valuable insights into potential synthetic routes and methodologies.

Megastigmanes are a class of C13 norisoprenoids derived from the degradation of carotenoids. Their diverse biological activities have made them attractive targets for synthetic chemists. This guide focuses on the palladium(II)-catalyzed oxaspirocyclization, a key reaction in the synthesis of the related megastigmanes, theaspirone and vitispirane (B1609481). Understanding the nuances of this synthetic approach can inform strategies for the eventual total synthesis of this compound.

Comparative Analysis of Synthetic Routes

The synthesis of megastigmane spiroethers, such as theaspirone and vitispirane, has been effectively achieved through a palladium(II)-catalyzed intramolecular oxaspirocyclization of a diene alcohol intermediate. The starting material for these syntheses is typically β-ionone, a readily available commercial product. The key diene alcohol intermediate is prepared from β-ionone through a series of standard organic transformations.

The crucial step is the palladium-catalyzed cyclization, where the reaction conditions significantly influence the product distribution, leading to either theaspirone or vitispirane. This divergence provides an excellent platform for a comparative study of synthetic methodologies.

Data Summary

The following table summarizes the key quantitative data from the palladium(II)-catalyzed oxaspirocyclization reactions leading to theaspirone and vitispirane.

EntryCatalyst SystemSolventAdditiveProduct(s)Yield (%)Diastereomeric Ratio (A:B)
1Pd(OAc)₂ / p-benzoquinoneAcetone/Water-Theaspirone7510:1
2Pd(OAc)₂ / p-benzoquinoneAcetic Acid-Vitispirane801:1
3PdCl₂(MeCN)₂ / CuCl₂THF/WaterLiClVitispirane781:3.3

Experimental Protocols

Synthesis of the Diene Alcohol Intermediate from β-Ionone
  • Epoxidation of β-Ionone: β-Ionone is treated with m-chloroperbenzoic acid (mCPBA) in a chlorinated solvent like dichloromethane (B109758) at 0 °C to room temperature to yield the corresponding epoxide.

  • Rearrangement to the Allylic Alcohol: The epoxide is then subjected to a base-catalyzed rearrangement using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to furnish the key allylic alcohol precursor.

  • Wittig Reaction: The allylic alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). Subsequent Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) generates the crucial diene alcohol intermediate.

Palladium(II)-Catalyzed Oxaspirocyclization

General Procedure:

To a solution of the diene alcohol in the specified solvent system, the palladium catalyst and any additives are added. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is isolated and purified by column chromatography.

  • For Theaspirone (Entry 1): The reaction is carried out using Pd(OAc)₂ and p-benzoquinone in an acetone/water mixture.

  • For Vitispirane (Entry 2): The solvent system is switched to acetic acid.

  • For Diastereoselective Vitispirane Synthesis (Entry 3): A different catalyst system, PdCl₂(MeCN)₂ with CuCl₂ as a co-oxidant and LiCl as an additive, is employed in a THF/water mixture.

Mechanistic Insights and Workflow

The outcome of the palladium(II)-catalyzed oxaspirocyclization is dictated by the reaction pathway, which is influenced by the solvent and additives. The following diagrams illustrate the proposed synthetic workflow and the divergent mechanistic pathways.

Synthetic Workflow beta_ionone β-Ionone epoxide Epoxide beta_ionone->epoxide mCPBA allylic_alcohol Allylic Alcohol epoxide->allylic_alcohol LDA diene_alcohol Diene Alcohol allylic_alcohol->diene_alcohol 1. PCC 2. Ph₃P=CH₂ theaspirone Theaspirone diene_alcohol->theaspirone Pd(OAc)₂ p-benzoquinone Acetone/H₂O vitispirane Vitispirane diene_alcohol->vitispirane Pd(OAc)₂ p-benzoquinone AcOH or PdCl₂(MeCN)₂ CuCl₂, LiCl THF/H₂O

Caption: General synthetic workflow from β-ionone to theaspirone and vitispirane.

The selectivity for either theaspirone or vitispirane is attributed to the nature of the nucleophilic attack on the intermediate π-allylpalladium complex.

Mechanistic Pathway cluster_0 Pathway to Theaspirone cluster_1 Pathway to Vitispirane diene_alcohol1 Diene Alcohol pi_allyl_complex1 π-Allylpalladium Complex diene_alcohol1->pi_allyl_complex1 Pd(II) theaspirone_intermediate Intermediate pi_allyl_complex1->theaspirone_intermediate Intramolecular Nucleophilic Attack (Path A) theaspirone_product Theaspirone theaspirone_intermediate->theaspirone_product Protonolysis diene_alcohol2 Diene Alcohol pi_allyl_complex2 π-Allylpalladium Complex diene_alcohol2->pi_allyl_complex2 Pd(II) vitispirane_intermediate Intermediate pi_allyl_complex2->vitispirane_intermediate External Nucleophilic Attack (e.g., AcO⁻) (Path B) vitispirane_product Vitispirane vitispirane_intermediate->vitispirane_product Elimination

Comparative Bioactivity of Megastigmane Derivatives: A Focus on Anti-inflammatory, Immunomodulatory, and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

Megastigmanes are a class of C13-norisoprenoid secondary metabolites derived from the oxidative degradation of carotenoids.[1] They are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective effects.[2][3] The structural diversity within this class, arising from different oxygenation patterns and glycosidic linkages, leads to a range of biological potencies and mechanisms of action.[1]

Comparative Analysis of Bioactivities

To facilitate a clear comparison, the following tables summarize the quantitative bioactivity data for several well-characterized megastigmane compounds. The primary areas of focus are anti-inflammatory, immunomodulatory, and antiviral activities, as these are the most extensively studied properties.

Table 1: Anti-inflammatory Activity of Selected Megastigmane Derivatives
CompoundTest SystemTargetActivity (IC₅₀ µM)Reference
β-DamascenoneLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[4]
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[4][5]
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[4][5]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideLPS-induced RAW264.7 cellsNitric Oxide (NO) Production42.3 - 61.7[6]
Linarionoside BLPS-induced RAW264.7 cellsNitric Oxide (NO) Production42.3 - 61.7[6]
(6R,9S)-3-Oxo-α-ionol-9-O-β-D-glucopyranosideLPS-induced RAW264.7 cellsNitric Oxide (NO) Production42.3 - 61.7[6]
(6R,9R)-3-Oxo-α-ionol-9-O-β-D-glucopyranosideLPS-induced RAW264.7 cellsNitric Oxide (NO) Production42.3 - 61.7[6]
Table 2: Immunomodulatory Activity of Megastigmanes from Boehmeria nivea
CompoundTest SystemBiomarkerEffect
(6S,9R)-3-oxo-α-ionol-β-d-glucopyranosideLPS-activated RAW264.7 cellsIL-1β secretionInhibitory
RoseosideLPS-activated RAW264.7 cellsIL-1β secretionInhibitory
ViolaxanthinLPS-activated RAW264.7 cellsIL-1β secretionInhibitory
(6S,9R)-3-oxo-α-ionol-β-d-glucopyranosideLPS-activated RAW264.7 cellsIL-10 secretionSignificant Increase
ViolaxanthinLPS-activated RAW264.7 cellsIL-10 secretionSignificant Increase

Data compiled from publicly available research.[7][8]

Table 3: Antiviral Activity of Megastigmanes from Lyonia ovalifolia
CompoundVirusActivity (IC₅₀ µM)
LyonisideCoxsackie B36.4 - 14.6
(6S,9R)-Vomifoliol 9-O-β-D-glucopyranosideCoxsackie B36.4 - 14.6
3-Hydroxy-5,6-epoxy-β-ionol-9-O-β-D-glucopyranosideCoxsackie B36.4 - 14.6

Data compiled from publicly available research.[9][10]

Structure-Activity Relationship Insights

Initial studies on the structure-activity relationships of megastigmane derivatives suggest that both the core megastigmane scaffold and its substituents are crucial for their biological activity.[4] For instance, the presence and nature of glycosidic moieties, as well as substitutions on the cyclohexene (B86901) ring, significantly influence their anti-inflammatory potency.[4] The glycosides streilicifoloside E and platanionoside D demonstrate potent inhibition of nitric oxide production.[4][5] In contrast, the aglycone β-damascenone has been shown to inhibit the expression of adhesion molecules, a key step in the inflammatory cascade.[4] This indicates that different parts of the molecule can contribute to distinct mechanisms of action.

The position and stereochemistry of hydroxyl groups and glycosidic linkages also play a critical role. For example, in the study of megastigmanes from Nicotiana tabacum, subtle differences in the sugar moieties and their linkage positions led to variations in their inhibitory effects on NO production.[6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many megastigmane derivatives are attributed to their ability to modulate key inflammatory signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

NF_kB_Inhibition cluster_NFkB_IkB NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Transcription Beta_Damascenone β-Damascenone Beta_Damascenone->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by β-damascenone.

Studies have demonstrated that β-damascenone can inhibit the activation of the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory genes like COX-2 and iNOS.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the study of the bioactivities of megastigmane derivatives.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

NO_Production_Assay Start Start Cell_Culture Culture RAW264.7 macrophages Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Treatment Treat with megastigmanes and LPS (1 µg/mL) Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collect supernatant Incubation->Supernatant Griess_Assay Perform Griess Assay Supernatant->Griess_Assay Measurement Measure absorbance at 540 nm Griess_Assay->Measurement Calculation Calculate NO inhibition Measurement->Calculation End End Calculation->End

Figure 2: Workflow for Nitric Oxide Production Assay.

1. Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[4]

2. Cell Plating and Treatment: Cells are seeded in 96-well plates at a suitable density and allowed to adhere. Subsequently, the cells are treated with various concentrations of the test megastigmane compounds in the presence of 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Nitrite (B80452) Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature. The absorbance is then measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells.

Immunomodulatory Activity Assay (Cytokine Measurement)

1. Cell Culture and Treatment: RAW264.7 cells are cultured and plated as described above. The cells are then treated with the megastigmane compounds and LPS.

2. Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.

3. ELISA: The concentrations of pro-inflammatory (IL-1β) and anti-inflammatory (IL-10) cytokines in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7]

Antiviral Activity Assay (CPE Inhibition Assay)

1. Cell Culture: Vero cells (or another suitable host cell line) are cultured in appropriate media.

2. Virus Propagation and Titration: The Coxsackie B3 virus is propagated in the host cells, and the viral titer is determined.

3. CPE Inhibition Assay: Host cells are seeded in 96-well plates. The cells are then treated with different concentrations of the megastigmane compounds and subsequently infected with the virus. After an incubation period that allows for the development of cytopathic effects (CPE) in the virus control wells, the cells are observed microscopically. The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the viral CPE.[10]

Conclusion

The available scientific evidence strongly suggests that megastigmanes as a class possess a wide range of significant bioactivities, particularly anti-inflammatory, immunomodulatory, and antiviral effects. While data on "6,9,10-Trihydroxy-7-megastigmen-3-one" is currently lacking, the comparative analysis of its structural analogs provides a solid foundation for predicting its potential pharmacological profile. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features in determining the potency and mechanism of action of these compounds. Further research is warranted to isolate and characterize the bioactivities of a broader range of megastigmane derivatives, including the title compound, to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for future investigations in this promising area of natural product research.

References

A Comparative Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and Established Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals comparing the potential anti-inflammatory properties of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one with well-established anti-inflammatory drugs. This report synthesizes available preclinical data, outlines key experimental protocols, and visualizes relevant biological pathways to provide a framework for future research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This guide provides a comparative overview of this compound, a member of the megastigmane class of natural compounds, against established anti-inflammatory agents, namely the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac.

While direct experimental data on the anti-inflammatory activity of this compound is not currently available in the public domain, this guide draws upon published studies of structurally related megastigmane derivatives to infer its potential efficacy and mechanism of action.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of chemical compounds are commonly evaluated in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in these cells, characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The inhibitory capacity of a test compound on these markers provides a measure of its anti-inflammatory potential.

Data Presentation

The following tables summarize the available quantitative data for megastigmane derivatives and the comparator drugs on the inhibition of key inflammatory markers in LPS-stimulated RAW 264.7 cells. It is important to note that the data for megastigmane derivatives is based on structurally similar compounds and not this compound itself.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Cell LineNotes
Megastigmane Glycosides (Representative)
Platanionoside D21.84[2]RAW 264.7
Streilicifoloside E26.33[2]RAW 264.7
Compounds from Nicotiana tabacum42.3 - 61.7[3]RAW 264.7A range for several isolated megastigmane glycosides.
Known Anti-inflammatory Agents
Dexamethasone21.3 ± 1.2[3]RAW 264.7
Diclofenac~158 (converted from 47.12 µg/mL)[4]RAW 264.7
IbuprofenData not available as IC50RAW 264.7Studies show a dose-dependent reduction in NO levels.[5]

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

CompoundTargetInhibition DataCell Line
Megastigmane Derivatives (Representative)
Streilicifoloside E & Platanionoside DTNF-α, PGE2, COX-2, iNOSMarked decrease in secretion/expression (dose-dependent)[2]RAW 264.7
β-DamascenoneTNF-α, IL-1β, COX-2 mRNAInhibition of expression[6][7]THP-1
Known Anti-inflammatory Agents
DexamethasoneTNF-α, IL-6, iNOS, COX-2Dose-dependent inhibition of secretion and expression[8][9][10]RAW 264.7
IbuprofenIL-1β, IL-6, iNOS, COX-2Significant decrease in expression[5]RAW 264.7
DiclofenaciNOSSignificant inhibition of protein and mRNA expression[11]RAW 264.7

Mechanisms of Action

The anti-inflammatory effects of the comparator drugs are well-characterized. Dexamethasone, a potent glucocorticoid, primarily acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the transcription of pro-inflammatory genes. NSAIDs like Ibuprofen and Diclofenac exert their effects by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.[11]

Based on studies of related megastigmane derivatives, it is plausible that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway. The NF-κB transcription factor is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Some megastigmane compounds have been shown to inhibit the activation of NF-κB.[2]

Experimental Protocols

The following are generalized methodologies for the key in vitro experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 18-24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. This typically involves capturing the cytokine of interest with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to detect and quantify the levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with primary antibodies specific for iNOS and COX-2.

    • Detect the primary antibodies with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal.

    • Visualize and quantify the protein bands.

Visualizations

Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Megastigmane Megastigmane Derivatives (Potential Site of Action) Megastigmane->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by megastigmane derivatives.

Experimental Workflow

Experimental_Workflow A 1. Seed RAW 264.7 Cells B 2. Pre-treat with Test Compound (e.g., this compound) A->B C 3. Stimulate with LPS B->C D 4. Incubate (18-24h) C->D E 5. Collect Supernatant & Lyse Cells D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G H Western Blot (iNOS, COX-2) E->H

Caption: General workflow for in vitro anti-inflammatory assays.

Logical Relationship

Logical_Relationship Target 6,9,10-Trihydroxy- 7-megastigmen-3-one Class Megastigmane Derivatives Target->Class is a member of Activity Anti-inflammatory Activity (Inferred) Target->Activity potential for Class->Activity show Data Experimental Data (Direct) Activity->Data compared against Comparators Known Anti-inflammatory Agents (Dexamethasone, Ibuprofen, Diclofenac) Comparators->Data have

Caption: Relationship between the target compound, its class, and known agents.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, the existing literature on related megastigmane derivatives suggests a promising potential for this compound class as a source of novel anti-inflammatory agents. Studies on analogous compounds have demonstrated inhibitory effects on key inflammatory mediators and pathways.

The provided data on established anti-inflammatory drugs serves as a benchmark for the evaluation of new chemical entities. Further in vitro and in vivo studies are warranted to elucidate the specific anti-inflammatory profile and mechanism of action of this compound. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and interpret future investigations in this area.

References

Validating the In Vivo Cytotoxic Effects of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a member of the megastigmane glycosides, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1] While numerous megastigmane glycosides have been isolated and shown to possess a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects in in vitro settings, comprehensive in vivo data, particularly concerning the cytotoxic effects of this compound, is currently not available in published literature.[1][2][3] This guide provides a framework for researchers and drug development professionals on how to approach the in vivo validation of this compound. It outlines a proposed study design, compares its potential to other cytotoxic agents based on available in vitro data for related compounds, and details the necessary experimental protocols.

Comparative Analysis of Cytotoxic Potential

Direct in vivo comparison of this compound with other cytotoxic agents is not possible due to the lack of animal studies. However, we can extrapolate its potential by examining the in vitro cytotoxicity of structurally similar megastigmane glycosides against various cancer cell lines. This allows for a preliminary comparison with established chemotherapeutic agents.

CompoundCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Megastigmane Glycoside (unspecified)Human Hepatoma (HepG-2)MTTWeak ActivityDoxorubicinNot Reported
Megastigmane Glucoside Gallate (1)Human Oral Squamous CarcinomaNot SpecifiedNot ReportedNot ReportedNot Reported
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside (1)RAW264.7 (LPS-induced NO production)Griess Assay42.3Dexamethasone21.3
(6R,7E,9R)-3-oxo-α-ionyl-9-O-β-D-glucopyranosyl-(1''→6')-β-D-glucopyranoside (2)RAW264.7 (LPS-induced NO production)Griess Assay>100Dexamethasone21.3

Note: The table highlights the limited and varied nature of the existing data. Most studies focus on anti-inflammatory or other bioactivities rather than direct cytotoxicity. The IC50 values are presented to give a context of the potency observed in these specific assays.

Proposed In Vivo Experimental Workflow

To validate the cytotoxic effects of this compound in vivo, a xenograft mouse model of cancer is a standard and effective approach. The following diagram illustrates a typical experimental workflow.

G cluster_0 Pre-clinical In Vivo Study Setup cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis A Cancer Cell Line Culture (e.g., HepG2, MCF-7) C Tumor Implantation (Subcutaneous injection of cells) A->C B Animal Acclimatization (e.g., Athymic Nude Mice) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Groups (Vehicle, Test Compound, Positive Control) D->E F Compound Administration (e.g., i.p., oral gavage) E->F G Monitor Animal Health (Weight, behavior) F->G Daily/Weekly H Euthanasia and Tumor Excision G->H At study endpoint I Tumor Weight and Volume Measurement H->I L Toxicology Assessment (Organ histology, blood chemistry) H->L J Histopathological Analysis (H&E Staining) I->J K Immunohistochemistry (e.g., Ki-67, Caspase-3) I->K

Caption: Proposed workflow for in vivo cytotoxicity validation.

Detailed Experimental Protocols

1. Xenograft Mouse Model

  • Cell Culture: Human cancer cells (e.g., HepG-2, human hepatoma) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Animals: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment and allowed to acclimatize for one week before the experiment.

  • Tumor Implantation: 2 x 10^6 HepG-2 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 10% DMSO in saline)

    • This compound (e.g., 25, 50, 100 mg/kg body weight)

    • Positive control (e.g., Doxorubicin, 5 mg/kg) Treatments are administered intraperitoneally (i.p.) or via oral gavage daily or on a specified schedule for a set period (e.g., 21 days).

  • Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight and general health are monitored throughout the study.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are excised, weighed, and a portion is fixed in 10% formalin for histological analysis, while another portion is snap-frozen for molecular analysis. Major organs (liver, kidney, spleen, heart, lungs) should also be collected for toxicity assessment.

2. Immunohistochemistry for Proliferation and Apoptosis Markers

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

  • Staining: Sections are incubated with primary antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker). This is followed by incubation with a secondary antibody and detection using a suitable chromogen (e.g., DAB).

  • Analysis: The percentage of Ki-67-positive and cleaved caspase-3-positive cells is quantified by analyzing multiple high-power fields per tumor section using image analysis software.

Potential Signaling Pathway for Investigation

The cytotoxic effects of many natural products are mediated through the induction of apoptosis. A key pathway involved is the intrinsic or mitochondrial pathway. Investigation into the modulation of Bcl-2 family proteins and caspase activation would be crucial to elucidate the mechanism of action of this compound.

G A 6,9,10-Trihydroxy-7- megastigmen-3-one B Cellular Stress A->B C Bax/Bak Activation B->C D Bcl-2/Bcl-xL Inhibition B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F H Apoptosome Formation F->H G Apaf-1 G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Intrinsic apoptosis signaling pathway.

While direct in vivo evidence for the cytotoxic effects of this compound is lacking, the bioactivity of related megastigmane glycosides suggests that this compound warrants further investigation. The experimental framework provided in this guide offers a comprehensive approach to validate its potential as an anticancer agent. Future studies should focus on conducting rigorous in vivo experiments, such as the xenograft model described, to determine its efficacy and safety profile. Such data is essential for the progression of this and other promising natural products in the drug development pipeline.

References

Navigating the Analytical Landscape for 6,9,10-Trihydroxy-7-megastigmen-3-one: A Guide to Quantitative Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is a cornerstone of reliable and reproducible results. This guide addresses the critical aspect of cross-validating analytical methods for the quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid of interest. However, a comprehensive literature search reveals a significant gap: a lack of published, validated analytical methods specifically for the quantification of this compound. Consequently, a direct comparison and cross-validation of existing methods is not currently feasible.

This guide will therefore focus on the foundational principles of analytical method validation and cross-validation, providing a framework for researchers to apply when developing and comparing their own in-house methods, such as High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of assessing the equivalency of two or more distinct methods used to measure the concentration of a substance. This is crucial for ensuring that data generated across different laboratories, using different instrumentation or even different analytical principles, are comparable and reliable. For a compound like this compound, which may be isolated and quantified in various research settings, robust and cross-validated methods are essential for advancing its scientific understanding and potential therapeutic applications.

Hypothetical Method Development and Validation Parameters

While specific methods for this compound are not available, we can outline the typical parameters that would be assessed in the development and validation of two common analytical techniques: HPLC-UV and LC-MS.

Table 1: Key Performance Parameters for Analytical Method Validation
ParameterHPLC-UVLC-MS/MS
Linearity (R²) Typically >0.995Typically >0.99
Accuracy (% Recovery) 80-120%80-120%
Precision (%RSD)
- Intraday< 15%< 15%
- Interday< 15%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL range
Specificity/Selectivity Assessed by peak purity and resolutionAssessed by precursor/product ion transitions

Experimental Protocols: A General Framework

Below are generalized experimental protocols for developing HPLC-UV and LC-MS methods for a compound like this compound.

HPLC-UV Method Development Protocol
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Develop a robust extraction method from the sample matrix (e.g., plant material, biological fluid). This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of maximum absorbance for the analyte.

    • Injection Volume: 10 µL.

  • Validation: Perform validation experiments to determine linearity, accuracy, precision, LOD, and LOQ as outlined in Table 1.

LC-MS/MS Method Development Protocol
  • Standard and Sample Preparation: Follow similar procedures as for the HPLC-UV method.

  • Mass Spectrometry Tuning: Infuse a standard solution of the analyte into the mass spectrometer to optimize the precursor ion and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: Similar to HPLC-UV, optimized for MS compatibility.

    • Flow Rate: Adjusted for the column dimensions and MS interface.

    • Injection Volume: Typically smaller than HPLC-UV (e.g., 1-5 µL).

  • Validation: Conduct validation experiments to establish the performance characteristics of the method.

Visualizing the Path to Cross-Validation

The following diagrams illustrate the logical workflow for analytical method development and the process of cross-validation.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation Analyte Define Analyte: This compound Technique Select Technique (e.g., HPLC-UV, LC-MS) Analyte->Technique Standard Prepare Standards & Samples Technique->Standard Optimize Optimize Parameters (Column, Mobile Phase, etc.) Standard->Optimize Linearity Linearity Optimize->Linearity Accuracy Accuracy Optimize->Accuracy Precision Precision Optimize->Precision LOD_LOQ LOD/LOQ Optimize->LOD_LOQ Specificity Specificity Optimize->Specificity CrossValidationProcess MethodA Validated Method A (e.g., HPLC-UV) SampleSet Analyze Same Set of Samples MethodA->SampleSet MethodB Validated Method B (e.g., LC-MS) MethodB->SampleSet DataCompare Compare Quantitative Results SampleSet->DataCompare Conclusion Determine Method Equivalency DataCompare->Conclusion

A Comparative Guide to the Structure-Activity Relationship of Trihydroxy-Megastigmenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of trihydroxy-megastigmenone derivatives and related compounds, with a focus on their anti-inflammatory properties. Insights from various studies are synthesized to offer a framework for understanding how structural modifications influence biological activity, aiding in the design of novel therapeutic agents.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of megastigmenone derivatives and their glycosides have been primarily evaluated by their capacity to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following table summarizes the inhibitory activities of several megastigmenone-related compounds.

Compound NameGeneral StructureTest SystemTarget of InhibitionActivity (IC₅₀ µM)
Streilicifoloside EMegastigmane GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[1][2]
Platanionoside DMegastigmane GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[1][2]
β-DamascenoneMegastigmane Aglycone (related C13 norisoprenoid)LPS-stimulated THP-1 macrophagesCOX-2 mRNA Expression25.8[3][4]

Structure-Activity Relationship Insights

Initial studies on megastigmane derivatives indicate that both the core structure and the nature of its substituents are crucial for their anti-inflammatory potency.

  • Glycosylation: The presence of a sugar moiety, as seen in streilicifoloside E and platanionoside D, contributes to their anti-inflammatory activity. The specific type and linkage of the sugar can influence the compound's solubility, bioavailability, and interaction with cellular targets.

  • Aglycone Moiety: The core megastigmane structure, exemplified by β-damascenone, also demonstrates anti-inflammatory properties by inhibiting the expression of pro-inflammatory enzymes like COX-2.[3][4]

  • Substitutions on the Cyclohexene (B86901) Ring: Variations in the functional groups on the cyclohexene ring and the side chain are expected to modulate the anti-inflammatory activity. However, a more extensive library of synthetic analogs is needed to establish a definitive SAR for these positions.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural products, including megastigmenone derivatives, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. Studies have suggested that β-damascenone may exert its anti-inflammatory effect by inhibiting the NF-κB signaling pathway.[3][4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Beta_Damascenone β-Damascenone Beta_Damascenone->IKK inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by β-damascenone.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

This assay is a common method to screen for the anti-inflammatory activity of compounds.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

experimental_workflow_NO start Start culture Culture RAW264.7 cells start->culture seed Seed cells in 96-well plates culture->seed treat Treat with test compounds seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Perform Griess assay on supernatant incubate->griess measure Measure absorbance at 540 nm griess->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Figure 2: Workflow for the Nitric Oxide (NO) inhibition assay.

Inhibition of COX-2 mRNA Expression in LPS-Stimulated THP-1 Macrophages

This assay assesses the effect of compounds on the gene expression of a key pro-inflammatory enzyme.

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate them into macrophages, the cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Differentiated THP-1 cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 4 hours to induce COX-2 expression.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The expression of COX-2 mRNA is quantified by real-time PCR using specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of COX-2 mRNA is calculated using the ΔΔCt method. The IC₅₀ value is determined from the dose-dependent inhibition of COX-2 expression.[3][4]

References

comparing the efficacy of "6,9,10-Trihydroxy-7-megastigmen-3-one" stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 6,9,10-Trihydroxy-7-megastigmen-3-one Stereoisomers for Researchers and Drug Development Professionals

Introduction

Megastigmanes are a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids, widely distributed in the plant kingdom.[1][2] These compounds and their glycosidic derivatives have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antitumor effects.[3][4] The specific compound, this compound, possesses multiple stereocenters, leading to several possible stereoisomers. It is well-established in pharmacology that the three-dimensional arrangement of a molecule can significantly impact its interaction with biological targets and, consequently, its efficacy and safety profile.

This guide provides a comparative overview of the potential efficacy of the stereoisomers of this compound. While direct comparative studies on the biological activity of these specific stereoisomers are limited in the current literature, this document synthesizes available data on closely related megastigmane derivatives to offer a predictive framework for researchers. The information presented herein is intended to guide future research and drug development efforts in this area.

Comparative Biological Activities of Megastigmane Derivatives

While specific data for the stereoisomers of this compound is not available, studies on other megastigmane glycosides and their aglycones provide valuable insights into their potential biological activities. The following table summarizes the anti-inflammatory and cytotoxic effects of various megastigmane derivatives.

Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides

CompoundStereochemistryAssay SystemTarget/EndpointActivity (IC₅₀ in µM)Reference
Streilicifoloside ENot SpecifiedLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[5][6]
Platanionoside DNot SpecifiedLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[5][6]
β-DamascenoneAglyconeLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[5][7]
(6S,9R)-Vomifoliol6S, 9RHuman Immune CellsNot SpecifiedNot Specified[2]

Table 2: Cytotoxic Activity of Selected Megastigmane Glycosides

CompoundStereochemistryCell LineActivity (IC₅₀ in µM)Reference
Phoebenoside A9SHT-29, A-549, A-2058> 50[8]
Unnamed Megastigmane GlycosideNot SpecifiedHuman colon adenocarcinoma1.97 - 32.85[2]

Experimental Protocols

To facilitate further research and a direct comparison of the stereoisomers of this compound, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory potential by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW264.7 macrophages are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed RAW264.7 cells in 96-well plates at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the individual stereoisomers of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine whether the anti-inflammatory effects of the compounds are due to the downregulation of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Cell Culture and Treatment: Culture and treat RAW264.7 cells with the test compounds and LPS as described in the NO production assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be modulated by these compounds and a general workflow for their comparative evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Stereoisomer Megastigmane Stereoisomer Stereoisomer->IKK Inhibition? DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->ProInflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway.

G start Start: Isolate/Synthesize Stereoisomers char Characterization (NMR, MS, ECD) start->char in_vitro In Vitro Efficacy (Anti-inflammatory, Antioxidant, Cytotoxicity Assays) char->in_vitro data_analysis Data Analysis & IC₅₀ Determination in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_selection Lead Stereoisomer Selection sar->lead_selection in_vivo In Vivo Studies (Animal Models) lead_selection->in_vivo Most Potent & Least Toxic end End: Preclinical Candidate in_vivo->end

Caption: Experimental workflow for comparing stereoisomers.

Conclusion

The stereoisomers of this compound represent a promising area for drug discovery, particularly in the context of inflammatory diseases and conditions associated with oxidative stress. Although direct comparative studies are currently lacking, the existing data on related megastigmane compounds strongly suggest that biological activity is likely to be stereospecific. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically evaluate the efficacy of each stereoisomer. Such studies are crucial for elucidating the structure-activity relationships and identifying the most promising candidate for further preclinical and clinical development. Future research should focus on the chiral separation or asymmetric synthesis of the individual stereoisomers and their subsequent evaluation in a panel of relevant biological assays.

References

Unveiling the Potential of Megastigmane Sesquiterpenoids as Anti-Inflammatory Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential of megastigmane sesquiterpenoids, a class of natural compounds, as anti-inflammatory agents and potential biomarkers. While specific biomarker validation for "6,9,10-Trihydroxy-7-megastigmen-3-one" is not yet established in scientific literature, this document explores the broader therapeutic promise of this chemical family by comparing their biological activities with established inflammatory biomarkers.

Introduction to this compound and Megastigmane Sesquiterpenoids

This compound is a sesquiterpenoid that has been isolated from the roots of Trigonostemon chinensis Merr.[1][2] Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoid compounds. Megastigmane sesquiterpenoids, specifically, are a subgroup known for a diverse range of biological activities, with a growing body of research pointing towards their anti-inflammatory properties.[3][4][5] This has led to interest in their potential as therapeutic agents and as biomarkers for inflammatory conditions.

Comparative Analysis: Megastigmane Sesquiterpenoids vs. Established Inflammatory Biomarkers

Currently, there is no direct evidence validating this compound as a clinical biomarker. However, the anti-inflammatory activity of related megastigmane sesquiterpenoids suggests a potential role for this class of compounds in inflammation research. The following table compares the known anti-inflammatory activities of several megastigmane sesquiterpenoids with established clinical biomarkers of inflammation.

Biomarker/Compound ClassTypeMechanism of Action / Biological RelevanceMethod of DetectionQuantitative Data (Example)
Megastigmane Sesquiterpenoids Potential Anti-inflammatory AgentsInhibition of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB) signaling.[5][6][7]Liquid Chromatography-Mass Spectrometry (LC-MS)Compound 2 (from Saussurea medusa) : IC50 of 21.1 ± 1.7 μM for NO inhibition.[3] Streilicifoloside E : IC50 of 26.33 μM for NO inhibition.[7] Platanionoside D : IC50 of 21.84 μM for NO inhibition.[7]
C-Reactive Protein (CRP) Established BiomarkerAn acute-phase reactant protein produced by the liver in response to inflammation. Levels rise significantly during inflammatory states.[8][9][10]ImmunoassayElevated levels (>10 mg/L) are indicative of significant inflammation.[8]
Erythrocyte Sedimentation Rate (ESR) Established BiomarkerA non-specific measure of inflammation. It measures the rate at which red blood cells settle in a tube.[9][10]Westergren methodVaries with age and sex; elevated rates suggest inflammation.
Tumor Necrosis Factor-alpha (TNF-α) Established Biomarker & Therapeutic TargetA pro-inflammatory cytokine that plays a central role in systemic inflammation.[8][10]ELISA, ImmunoassayLevels are typically elevated in inflammatory diseases like rheumatoid arthritis.
Interleukin-6 (IL-6) Established Biomarker & Therapeutic TargetA cytokine with a wide range of biological effects, including the stimulation of acute phase responses and immune reactions.[8][10]ELISA, ImmunoassayElevated levels are associated with a variety of inflammatory conditions.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of potential biomarkers. Below are generalized protocols for the extraction, isolation, and anti-inflammatory assessment of megastigmane sesquiterpenoids.

Protocol 1: Extraction and Isolation of Megastigmane Sesquiterpenoids from Plant Material

This protocol outlines a general procedure for the extraction and fractionation of sesquiterpenoids from dried plant material.

1. Extraction:

  • Macerate the powdered and dried plant material (e.g., roots of Trigonostemon chinensis) with 95% ethanol (B145695) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol.

  • Concentrate each fraction to yield distinct extracts for further purification.

3. Isolation:

  • Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

  • Elute with a gradient of hexane and ethyl acetate to separate the compounds based on polarity.

  • Further purify the collected fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual megastigmane sesquiterpenoids.[11][12][13]

Protocol 2: In Vitro Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Inhibition

This assay is commonly used to screen for the anti-inflammatory potential of natural products.[3][7]

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

2. Treatment:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the isolated megastigmane sesquiterpenoids for 1 hour.

3. Stimulation:

  • Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

4. Measurement of Nitric Oxide:

  • Collect the cell supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value, the concentration at which 50% of NO production is inhibited, can then be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.

G General Workflow for Sesquiterpenoid Isolation and Bioactivity Screening cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_bioassay Bioactivity Screening cluster_analysis Analysis plant Dried Plant Material extraction Ethanol Extraction plant->extraction partition Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) extraction->partition column Silica Gel Column Chromatography partition->column hplc Preparative HPLC column->hplc bioassay In Vitro Anti-inflammatory Assay (e.g., NO Inhibition) hplc->bioassay lcms LC-MS for Quantification bioassay->lcms Active Compounds G Simplified Anti-Inflammatory Signaling Pathway of Megastigmane Sesquiterpenoids LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Megastigmane Megastigmane Sesquiterpenoids Megastigmane->NFkB Inhibition NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

References

A Comparative Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and its Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the naturally occurring megastigmane, 6,9,10-Trihydroxy-7-megastigmen-3-one, and its synthetic analogs. Due to a scarcity of publicly available data directly comparing this specific compound with its synthetic counterparts, this analysis leverages experimental data from closely related and well-studied megastigmane derivatives. The insights from these analogs offer a valuable framework for predicting potential biological activities and guiding the rational design of novel therapeutic agents based on the megastigmane scaffold.

Megastigmane derivatives, C13-norisoprenoids derived from carotenoid degradation, have garnered significant interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1][2] Understanding the structure-activity relationships (SAR) within this class of compounds is crucial for the development of potent and selective therapeutic agents.

Comparative Anti-Inflammatory Activity of Megastigmane Analogs

The anti-inflammatory potential of megastigmane derivatives is often assessed by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following table summarizes the inhibitory activities of representative megastigmane analogs against nitric oxide (NO), a key inflammatory marker.

CompoundTest SystemTargetActivity (IC₅₀ µM)
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84
β-DamascenoneLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10
Table 1: Comparative anti-inflammatory activity of selected megastigmane derivatives. Data is compiled from publicly available research.[1]

Structure-Activity Relationship Insights: Initial studies on megastigmane derivatives indicate that the presence and nature of glycosidic moieties, as well as substitutions on the cyclohexene (B86901) ring, are critical for their anti-inflammatory potency. For instance, the glycosides streilicifoloside E and platanionoside D demonstrate potent inhibition of nitric oxide production.[1] These findings suggest that both the core megastigmane structure and its substituents significantly contribute to the overall biological activity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are key experimental protocols frequently employed in the study of the anti-inflammatory properties of megastigmane derivatives.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages

1. Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained at 37°C in a humidified atmosphere containing 5% CO₂.[1]

2. Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., megastigmane analogs) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

3. Measurement of Nitric Oxide: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for Inflammatory Mediators

1. Cell Lysis and Protein Quantification: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the cell lysates is determined using a BCA protein assay kit.

2. SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

3. Antibody Incubation and Detection: The membrane is then incubated overnight at 4°C with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), or a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway and Experimental Workflow Visualizations

The anti-inflammatory effects of many natural products, including megastigmane derivatives, are often attributed to their modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocation & Binding NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription beta_damascenone β-Damascenone beta_damascenone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by β-damascenone.

Anti_Inflammatory_Assay_Workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture treatment Pre-treat with Test Compounds cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_assay Nitric Oxide Assay (Griess Reagent) incubation->griess_assay western_blot Western Blot (iNOS, COX-2) incubation->western_blot data_analysis Data Analysis (IC₅₀ Determination) griess_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Safety Operating Guide

Proper Disposal of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Precautionary Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6,9,10-Trihydroxy-7-megastigmen-3-one could not be located in the available resources. Therefore, the following disposal procedures are based on established best practices for handling potentially hazardous or uncharacterized chemicals in a laboratory setting. It is imperative to treat this compound as hazardous and consult your institution's Environmental Health and Safety (EHS) office for specific guidance compliant with local, state, and federal regulations.[1][2][3] This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the proper management of this chemical waste.

Immediate Safety and Handling

Given the absence of specific hazard data, a conservative approach to safety is required. Assume the compound may possess unknown toxicity, reactivity, or other hazardous properties.[1][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A laboratory coat or chemical-resistant apron is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a potential for generating aerosols or dust, all handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

Handling Precautions:

  • Conduct all manipulations of this compound within a well-ventilated chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Avoid mixing this waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[4]

Step-by-Step Disposal Protocol

The primary principle for disposing of an uncharacterized chemical is to manage it as hazardous waste through your institution's established waste disposal program.[2][4][5]

  • Waste Characterization (Precautionary): In the absence of specific data, treat this compound as hazardous waste. Do not attempt to dispose of it down the drain or in regular solid waste containers.[3][5]

  • Containment:

    • Solid Waste: Collect any solid form of the compound or contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, leak-proof hazardous waste container.[4][6] The container must be chemically compatible with the substance.

    • Liquid Waste: If the compound is in solution, collect it in a sealable, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.[4]

  • Labeling: As soon as waste is added, the container must be clearly labeled.[1][2] The label should include:

    • The words "Hazardous Waste"[1][2]

    • The full chemical name: "this compound"

    • The date when the first waste was added to the container (accumulation start date).[2]

    • The name and contact information of the responsible researcher or laboratory.

    • An indication of the physical state (solid or liquid) and approximate quantity.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure the container is stored separately from incompatible chemicals.[5]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management department to schedule a pickup.[1][4]

    • Provide them with all available information regarding the compound.

    • Follow all institutional procedures for completing waste manifests and preparing for collection.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical. Use an appropriate solvent followed by soap and water.

    • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste in the same container as other contaminated solids.

Data Presentation

Since specific quantitative hazard data for this compound is not available, the following table summarizes its known properties and the general safety and disposal parameters to be followed.

PropertyValue / Precautionary Measure
Chemical Name This compound
Molecular Formula C₁₃H₂₂O₄
Hazard Classification Unknown. Treat as hazardous.[1]
Primary Exposure Routes Inhalation, skin contact, eye contact, ingestion.
Required PPE Chemical safety goggles, chemical-resistant gloves, lab coat. Work in a fume hood.[1][4]
Disposal Method Hazardous Waste Only. Do not dispose of in regular trash or down the drain.[3][5]
Waste Container Dedicated, sealed, leak-proof, and chemically compatible container.
Waste Labeling Must include "Hazardous Waste," full chemical name, accumulation start date, and researcher contact information.[1][2]
Spill Response Use a spill kit appropriate for a wide range of chemical classes. Evacuate the immediate area if necessary and contact your institution's EHS for spills that cannot be safely managed by laboratory personnel. Consult your institution's spill response procedures.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Waste Containment cluster_management Management & Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact decontaminate Decontaminate Work Area and Equipment ehs_contact->decontaminate end End: Waste Disposed decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, operation, and disposal of 6,9,10-Trihydroxy-7-megastigmen-3-one. As a novel or not fully characterized compound, it is imperative to adhere to stringent safety protocols. The following procedural guidance is based on established best practices for handling chemicals with unknown toxicological properties.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required and recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Nitrile glovesTo prevent skin contact. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.
Body Protection Fully-fastened laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.Use a NIOSH-approved respirator if there is a risk of aerosolization outside of a fume hood.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Clean Workspace: Ensure the work area is clean, uncluttered, and free of unnecessary equipment.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Use:

  • Weighing: When weighing the solid compound, use a draft shield or weigh it within the fume hood to prevent dissemination of powder.

  • Solution Preparation: If preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for transferring solids. For liquids, use calibrated pipettes.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[1][2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][3]

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. If the compound is light-sensitive, use an amber vial or store it in the dark.

  • Inventory: Maintain an accurate inventory of the compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a dedicated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Surplus Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in the regular trash.

  • EHS Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS office for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.